Ropinirole
Description
Properties
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSKFQJFRQCDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91374-20-8 (hydrochloride) | |
| Record name | Ropinirole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374219 | |
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DSSTOX Substance ID |
DTXSID8045195 | |
| Record name | Ropinirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ropinirole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
410.5±45.0 °C at 760 mmHg | |
| Record name | Ropinirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
3.53e-01 g/L | |
| Record name | Ropinirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropinirole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
91374-21-9 | |
| Record name | Ropinirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ropinirole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropinirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | ropinirole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758917 | |
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| Record name | Ropinirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPINIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030PYR8953 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ROPINIROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ropinirole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243-250 °C, 243 - 250 °C | |
| Record name | Ropinirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropinirole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ropinirole's Affinity for Dopamine D2 and D3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of ropinirole for the dopamine D2 and D3 receptors. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Core Data Presentation: this compound Binding Affinity
The following table summarizes the quantitative data on the binding affinity of this compound for human dopamine D2 and D3 receptors, as determined by various in vitro studies. The data is presented to facilitate easy comparison of this compound's affinity for these two receptor subtypes.
| Receptor | Parameter | Value (nM) | pKi/pEC50 | Reference |
| Dopamine D2 | Ki | 691.83 | 6.16 (pKi) | [1] |
| Ki | 7.2 | 8.14 (pKi) | [1] | |
| Ki | 3.7 | 8.43 (pKi) | [1] | |
| Ki | 98,700 | - | [2] | |
| EC50 | - | 7.4 (pEC50) | [3] | |
| Dopamine D3 | Ki | 61 | 7.21 (pKi) | |
| Ki | 36.31 | 7.44 (pKi) | [1] | |
| Ki | 19 | 7.72 (pKi) | [1] | |
| EC50 | - | 8.4 (pEC50) | [3] |
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value. EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50 value. Variations in reported values can be attributed to different experimental conditions, such as the radioligand used, the cell line expressing the receptor, and the specific assay protocol.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of a compound's binding affinity for a specific receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Key Materials
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: A high-affinity ligand for the dopamine D2/D3 receptors labeled with a radioisotope. A common choice is [³H]-Spiperone.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol or butaclamol) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffered solution to maintain pH and ionic strength, typically containing Tris-HCl, MgCl2, and other salts.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells expressing the target dopamine receptor to a high density.
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in a hypotonic lysis buffer and homogenize to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add a known concentration of the radioligand and the cell membrane preparation to the assay buffer.
-
Non-specific Binding Wells: Add the radioligand, cell membrane preparation, and a high concentration of the non-specific binding control.
-
Competition Wells: Add the radioligand, cell membrane preparation, and varying concentrations of the test compound (this compound).
-
-
Incubation:
-
Incubate the assay plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Dopamine D2 and D3 Receptor Signaling Pathways
Both dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). They primarily couple to the Gi/o class of G proteins.[4][5] Upon activation by an agonist like this compound, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6]
Canonical Gi/o-coupled signaling pathway for Dopamine D2 and D3 receptors.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay, from the preparation of materials to the final data analysis.
Workflow of a radioligand competition binding assay to determine binding affinity.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Synthesis and Characterization of Ropinirole Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ropinirole hydrochloride is a non-ergoline dopamine agonist widely utilized in the management of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic efficacy stems from its high affinity for D2 and D3 dopamine receptors, where it mimics the action of dopamine in the brain.[3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound hydrochloride for research applications. Detailed experimental protocols for a common synthetic route and various analytical characterization techniques are presented. Quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, diagrams illustrating the synthetic workflow and the signaling pathway of this compound are provided to enhance understanding.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through various routes, with a common method involving the hydrogenation of a substituted phenylacetic acid derivative. The following sections detail a representative synthetic scheme and the associated experimental protocol.
Synthetic Scheme
A widely employed synthetic route to this compound hydrochloride initiates from 2-methyl-3-nitrophenylacetic acid.[4] This multi-step process culminates in the formation of the active pharmaceutical ingredient. An alternative and often utilized late-stage process involves the hydrogenation of 2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride (NDPA HCl) to yield this compound, which is then converted to its hydrochloride salt.[4]
Experimental Protocol: Hydrogenation of NDPA HCl to this compound Hydrochloride
This protocol describes the conversion of 2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride (NDPA HCl) to this compound hydrochloride via catalytic hydrogenation.[4]
Materials:
-
2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride (NDPA HCl)
-
Methanol
-
Water
-
5% Palladium on Carbon (Pd/C), 50% wet
-
Citric acid
-
Dichloromethane
-
20% aqueous Sodium Carbonate solution
-
Acetonitrile
-
Concentrated Hydrochloric Acid
Procedure:
-
Hydrogenation: Suspend NDPA HCl (100 g) in a mixture of methanol (1000 ml) and water (50 ml).[4] To this suspension, add 5% Pd/C (12.5 g, 50% wet).[4] Subject the mixture to hydrogenation at a pressure of 10-12 kgs at room temperature (25-35°C) for 3 hours.[4]
-
Work-up: After the reaction is complete, filter off the catalyst.[4] Concentrate the filtrate in the presence of a small amount of citric acid (0.1 g).[4]
-
Extraction of this compound Base: Dissolve the crude this compound hydrochloride (60 g) in water (600 ml) containing citric acid (0.1 g).[5] Adjust the pH of the solution to 8-9 using a 20% aqueous sodium carbonate solution.[5] Extract the aqueous layer with dichloromethane.[5] Concentrate the organic layer to obtain this compound base as an oil (48 g).[5]
-
Formation of Hydrochloride Salt: Dissolve the this compound base in acetonitrile and water.[4] Cool the solution to 10-20°C and add concentrated hydrochloric acid (21.5 ml).[5] Stir the crystallized material for 2 hours at 5-10°C.[5]
-
Isolation: Filter the solid product and dry to obtain this compound hydrochloride.[4]
Expected Yield: Approximately 40 g.[5]
Characterization of this compound Hydrochloride
The identity and purity of the synthesized this compound hydrochloride must be confirmed through various analytical techniques. This section outlines the common methods used for characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound hydrochloride and for quantifying any impurities.[6][7]
Table 1: HPLC Methods for this compound Hydrochloride Analysis
| Parameter | Method 1[8] | Method 2[9] | Method 3[10] |
| Column | Hypersil C18 (BDS) | Phenomenex C8 (250 x 4.6mm, 5µm) | C18 column (250 x 4.6 mm, 5µm) |
| Mobile Phase | 0.05M Glacial Acetic Acid (pH 3) : Acetonitrile (50:50 v/v) | 0.1% Orthophosphoric Acid (pH 2.61) : Methanol (50:50 v/v) | Buffer (pH 6.0) : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.5 mL/min |
| Detection | UV at 250 nm | UV at 248 nm | UV at 245 nm |
| Retention Time | 4.037 min | 2.91 min | 4.867 min |
| Linearity Range | 4-12 µg/mL | 1-100 µg/mL | 5-50 µg/mL |
| Recovery | 99.0-99.89% | - | 99.3-100.4% |
Spectroscopic Characterization
Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the molecular structure of this compound hydrochloride.
FTIR spectroscopy is used to identify the functional groups present in the molecule. A characteristic band for this compound is the N-H stretching vibration.[11]
Table 2: Key IR Absorption Bands for this compound Hydrochloride
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretching | 3320 | [11] |
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.
Table 3: ¹H NMR Spectral Data of this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 9.05 | s | 1H | NH (indole) | [12] |
| 7.16 | t | 1H | Ar-H | [12] |
| 6.86 | d | 1H | Ar-H | [12] |
| 6.80 | d | 1H | Ar-H | [12] |
| 3.49 | s | 2H | CH₂ (indole) | [12] |
| 2.89-2.79 | m | 4H | N(CH₂CH₂CH₃)₂ and Ar-CH₂ | [12] |
| 2.74-2.56 | m | 4H | N(CH₂CH₂CH₃)₂ | [12] |
| 1.67-1.52 | m | 4H | N(CH₂CH₂CH₃)₂ | [12] |
| 0.94 | t | 6H | N(CH₂CH₂CH₃)₂ | [12] |
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electrospray ionization (ESI) mass spectrum of this compound typically shows a molecular ion peak at m/z of 261 [M+1] for the free base.[13]
Mechanism of Action and Signaling Pathway
This compound is a non-ergoline dopamine agonist that exerts its therapeutic effects by stimulating dopamine receptors in the brain.[14][15] It has a high affinity for the D2 and D3 dopamine receptor subtypes.[14][16] The precise mechanism of action is believed to be the stimulation of postsynaptic D2-type receptors within the brain's caudate-putamen system.[14] This stimulation compensates for the dopamine deficiency observed in conditions like Parkinson's disease.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound hydrochloride.
Signaling Pathway
Caption: A diagram showing the mechanism of action of this compound at the D2 dopamine receptor.
References
- 1. This compound | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound 0.5mg â Mechanism of Action, Uses, Dosage, and Side effects | STERIS HEALTHCARE PVT LTD - Lucknow [sterispharma.com]
- 4. Process For The Preparation Of this compound Hydrochloride [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in this compound Hydrochloride Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of some potential impurities in this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. CN108440376B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. This compound: Package Insert / Prescribing Information [drugs.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ijddr.in [ijddr.in]
In Vitro Effects of Ropinirole on Primary Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ropinirole, a non-ergoline dopamine agonist, is a primary therapeutic for Parkinson's disease and restless legs syndrome. Beyond its well-established role in dopamine replacement therapy, emerging in vitro evidence highlights its direct neuroprotective and neurotrophic effects on neurons. This technical guide synthesizes the current understanding of this compound's interactions with primary neuronal cultures, focusing on its molecular mechanisms of action, quantifiable effects on neuronal health and morphology, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication and further investigation of these effects.
Introduction
Primary neuronal cultures are a cornerstone of neurobiology research, providing a controlled environment to study neuronal function, neurotoxicity, and the efficacy of neuroprotective compounds. This compound (4-(2-(dipropylamino)ethyl)indolin-2-one) is a dopamine D2 and D3 receptor agonist. Its therapeutic action in movement disorders is primarily attributed to the stimulation of postsynaptic dopamine receptors in the striatum. However, in vitro studies using primary neuronal cultures have revealed that this compound possesses intrinsic neuroprotective properties that are independent of its systemic effects. These studies demonstrate that this compound can protect neurons from various insults, including oxidative stress and neurotoxins, and can also promote neuronal plasticity. This guide provides an in-depth overview of these in vitro effects and the experimental methodologies used to elucidate them.
Neuroprotective Effects of this compound
This compound has been shown to confer neuroprotection against a variety of toxins that mimic the pathological processes of neurodegenerative diseases. While much of the quantitative data is derived from neuronal cell lines, these studies provide a strong indication of this compound's potential effects in primary neuronal cultures.
Protection Against Oxidative Stress and Toxin-Induced Cell Death
Oxidative stress is a key contributor to neuronal damage in many neurodegenerative disorders. This compound has demonstrated a capacity to mitigate the harmful effects of various neurotoxins that induce oxidative stress and apoptosis.
Table 1: Illustrative Neuroprotective Effects of this compound on Neuronal Cells (Data derived from neuronal cell line studies)
| Toxin (Concentration) | Neuronal Cell Type | This compound Concentration (µM) | Outcome Measure | Protective Effect (% of Toxin-Induced Damage) | Reference |
| Rotenone (varied) | SH-SY5Y | Varied | Apoptosis | Significant reduction in caspase-9 and -3 cleavage | [1] |
| 6-OHDA (250 µM) | PC12 | 5 | Cell Viability (MTT) | ~60% increase in viability vs. toxin alone | [2] |
| 6-OHDA (250 µM) | PC12 | 10 | Cell Viability (MTT) | ~74% increase in viability vs. toxin alone | [2] |
| H₂O₂ (500 µM) | PC12 | 10 | Cell Viability (MTT) | ~61% increase in viability vs. toxin alone | [2] |
Note: This table provides illustrative data from neuronal cell lines due to the limited availability of comprehensive quantitative data from primary neuronal cultures in the public domain. These findings are expected to be indicative of the effects in primary neurons.
Modulation of Apoptotic Pathways
This compound's neuroprotective effects are, in part, mediated by its ability to modulate key proteins in the apoptotic cascade. Studies have shown that this compound can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival[3]. Furthermore, this compound has been observed to inhibit the cleavage and activation of caspase-3 and caspase-9, critical executioner enzymes in the apoptotic pathway[1].
Mitochondrial Protection
Mitochondrial dysfunction is a central element in neuronal cell death. This compound has been shown to exert protective effects directly at the mitochondrial level. It can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis[3]. Additionally, this compound can ameliorate alterations in mitochondrial membrane potential and reduce the production of reactive oxygen species (ROS)[3].
Neurotrophic and Plasticity-Promoting Effects
Beyond neuroprotection, this compound actively promotes neuronal growth and structural plasticity. These effects have been quantified in human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, a model that closely resembles primary neurons.
Enhancement of Neurite Outgrowth
This compound treatment leads to a significant, dose-dependent increase in the complexity of dendritic arbors.
Table 2: Effect of this compound on Structural Plasticity of Human iPSC-Derived Dopaminergic Neurons
| This compound Concentration (µM) | Maximal Dendrite Length (% of Vehicle) | Number of Primary Dendrites (% of Vehicle) | Soma Area (% of Vehicle) |
| 0.1 | ~110% | ~105% | ~102% |
| 1 | ~125% | ~115% | ~110% |
| 10 | ~140% | ~125% | ~118% |
| 20 | ~145% | ~128% | ~120% |
Data adapted from P.S. et al., 2018.
Signaling Pathways Involved in Neuronal Plasticity
The neurotrophic effects of this compound are mediated through the activation of specific signaling cascades. Activation of the D3 dopamine receptor is a key initiating event. This leads to the downstream activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB. This, in turn, engages two major intracellular pathways: the MEK-ERK pathway and the PI3K-Akt-mTOR pathway. Both of these pathways converge to promote protein synthesis and cytoskeletal changes necessary for dendritic growth and increased soma size.
Table 3: Inhibition of this compound-Induced Structural Plasticity by Pathway Antagonists
| Treatment (10 µM this compound + Inhibitor) | Maximal Dendrite Length (% of this compound alone) | Number of Primary Dendrites (% of this compound alone) | Soma Area (% of this compound alone) |
| + SB277011-A (D3 Antagonist) | ~75% | ~85% | ~90% |
| + Anti-BDNF Antibody | ~80% | ~88% | ~92% |
| + PD98059 (MEK Inhibitor) | ~78% | ~86% | ~91% |
| + LY294002 (PI3K Inhibitor) | ~77% | ~85% | ~90% |
Data adapted from P.S. et al., 2018.
Mandatory Visualizations
Caption: this compound-induced signaling pathway for neuronal plasticity.
Caption: Experimental workflow for neurite outgrowth analysis.
Experimental Protocols
Primary Neuronal Culture
-
Preparation of Culture Substrate: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to air dry. For enhanced adherence, a subsequent coating with laminin (10 µg/mL in sterile PBS) for 2 hours at 37°C can be performed.
-
Tissue Dissection: Euthanize embryonic day 18 (E18) rat pups in accordance with institutional animal care and use committee (IACUC) guidelines. Dissect cortices or hippocampi in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mince the tissue and incubate in a papain solution (20 units/mL in HBSS) for 20 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells at a density of 1.5-2.0 x 10⁵ cells/cm² on the prepared culture surface.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Neurite Outgrowth Assay
-
Treatment: After 7-10 DIV, treat the primary neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle control for 72 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker such as mouse anti-MAP2 (1:500) or rabbit anti-β-III Tubulin (1:1000) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with an appropriate fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) and a nuclear counterstain (e.g., DAPI, 1 µg/mL) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount coverslips onto slides with an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software) to quantify total neurite length, number of primary neurites, number of branch points, and soma area.
-
Cell Viability (MTT) Assay
-
Plating and Treatment: Plate primary neurons in a 96-well plate. After stabilization, pre-treat with this compound for 2 hours before adding a neurotoxin (e.g., MPP⁺, 6-OHDA, H₂O₂). Incubate for 24-48 hours.
-
MTT Incubation: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caspase-3 Activity Assay
-
Cell Lysis: Following treatment, lyse the neurons in a buffer provided with a commercial caspase-3 activity assay kit.
-
Assay: Add the cell lysate to a microplate well containing a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measurement: Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength at multiple time points. The rate of substrate cleavage is proportional to the caspase-3 activity.
Conclusion
The in vitro evidence strongly supports a role for this compound in both neuroprotection and the promotion of neuronal plasticity in primary neuronal cultures. Its ability to mitigate toxin-induced apoptosis and to enhance neurite outgrowth through the D3R-BDNF-mTOR/ERK signaling pathways highlights its potential as a disease-modifying agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanisms of action and the identification of its full therapeutic potential in neurodegenerative diseases. Further research focusing on generating comprehensive quantitative data in primary neuronal models is crucial for translating these promising in vitro findings into clinical applications.
References
- 1. D2/D3 receptor agonist this compound protects dopaminergic cell line against rotenone-induced apoptosis through inhibition of caspase- and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces neuroprotection following reperfusion-promoted mitochondrial dysfunction after focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacological Profile of Ropinirole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Ropinirole, a non-ergoline dopamine agonist. The document details its mechanism of action, receptor binding affinity, and efficacy in established animal models of Parkinson's disease. Methodologies for key preclinical experiments are described, and quantitative data are summarized for comparative analysis.
Mechanism of Action and Receptor Binding Profile
This compound is a potent dopamine D2-like receptor agonist with a higher affinity for D3 receptors than D2 and D4 receptors.[1][2] This selective agonism at D2-like receptors in the caudate-putamen system is believed to be the primary mechanism for its therapeutic effects in Parkinson's disease.[3][4] Unlike ergoline-derived dopamine agonists, this compound has a low affinity for non-dopaminergic receptors such as serotonergic (5-HT1, 5-HT2), adrenergic (α1, α2, β), benzodiazepine, and GABA receptors, contributing to a more favorable side-effect profile.[4][5][6]
Receptor Binding Affinities
The binding affinity of this compound for dopamine receptor subtypes has been characterized in various in vitro studies. The following table summarizes the reported inhibitor constant (Ki) values.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Dopamine D2 | [3H]-Spiperone | Human Caudate | 29 | [5] |
| Dopamine D2 | [3H]-Spiperone | CHO Cells (human) | - | [7] |
| Dopamine D3 | [3H]-Spiperone | CHO Cells (human) | - | [7] |
| Dopamine D4.4 | [3H]-Spiperone | CHO Cells (human) | - | [7] |
| α2-adrenoceptors | - | - | Weak Activity | [5] |
| 5-HT2 receptors | - | - | Weak Activity | [5] |
CHO Cells: Chinese Hamster Ovary Cells
Dopamine D2 Receptor Signaling Pathway
This compound, as a D2 receptor agonist, modulates intracellular signaling cascades primarily through the Gαi/o protein pathway. This interaction leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[8]
Preclinical Efficacy in Animal Models of Parkinson's Disease
This compound has demonstrated significant efficacy in reversing motor deficits in well-established rodent and primate models of Parkinson's disease.
Rodent Models
Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum of rats leads to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. In this model, this compound induces contralateral circling behavior, indicative of postsynaptic dopamine receptor stimulation in the denervated striatum.
| Model | Behavioral Endpoint | This compound Dose | Effect | Reference |
| 6-OHDA-Lesioned Rat | Contralateral Circling | 20.17 mg/kg (ED50) | Induces robust contralateral circling | [9] |
| 6-OHDA-Lesioned Rat | Reversal of Akinesia | - | - | [10] |
Reserpine depletes central monoamine stores, including dopamine, leading to a cataleptic state in rodents, which is considered a model for the akinesia and rigidity seen in Parkinson's disease.
| Model | Behavioral Endpoint | This compound Dose | Effect | Reference |
| Reserpine-Induced Catalepsy (Rat) | Reversal of Catalepsy | 18.55 mg/kg (ED50) | Significantly reduces catalepsy | [9] |
Primate Models
Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates causes selective destruction of dopaminergic neurons in the substantia nigra, closely replicating the motor symptoms of human Parkinson's disease.
| Model | Behavioral Endpoint | This compound Dose | Effect | Reference |
| MPTP-Lesioned Marmoset | Reversal of Motor Deficits | 0.05-1.0 mg/kg SC or 0.1 mg/kg PO | Reverses all motor and behavioral deficits | [5] |
| VMT-Lesioned Monkey | Reduction of Tremor | 0.18 mg/kg (ED50) | Potent inhibitor of parkinsonian tremor | [9] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioning in Rats
This protocol describes the unilateral lesioning of the medial forebrain bundle (MFB) in rats to create a model of Parkinson's disease.[11][12]
Protocol Details:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are anesthetized with isoflurane.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull. Bregma is identified, and the stereotaxic coordinates for the MFB are determined (e.g., AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from dura).[11]
-
6-OHDA Injection: A small burr hole is drilled at the target coordinates. A Hamilton syringe is used to slowly infuse a solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the MFB at a rate of 1 µL/min. The needle is left in place for an additional 5 minutes to allow for diffusion before being slowly withdrawn.
-
Post-Operative Care: The incision is sutured, and the animal is allowed to recover for 2-3 weeks to allow for the full development of the dopaminergic lesion.
-
Lesion Confirmation: The extent of the lesion is typically confirmed by an apomorphine-induced rotation test. A successful lesion is indicated by a robust contralateral circling behavior (e.g., >7 full rotations per minute).[13]
Dopamine D2 Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[14][15]
Materials:
-
Tissue Preparation: Striatal tissue from rat or human brain, or cells expressing the human D2 receptor (e.g., CHO cells).
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol or sulpiride).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
Procedure:
-
Membrane Preparation: The tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-Spiperone at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and either buffer (for total binding), a competing drug like this compound at various concentrations, or the non-specific binding control.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. For competition assays, the IC50 (the concentration of the competing drug that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo sampling of extracellular dopamine levels in specific brain regions of freely moving animals.[9][16]
Protocol Outline:
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized rat and secured to the skull with dental cement.
-
Recovery: The animal is allowed to recover for 24-48 hours.
-
Microdialysis: A microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.
-
Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally), and dialysate collection continues.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Interpretation: The changes in dopamine levels following this compound administration are compared to the baseline levels to assess the drug's effect on dopamine release and metabolism.
Conclusion
The preclinical data for this compound strongly support its profile as a selective D2-like dopamine receptor agonist with high efficacy in animal models of Parkinson's disease. Its specific receptor binding profile suggests a lower potential for off-target effects compared to older, ergot-derived dopamine agonists. The robust reversal of motor deficits in both rodent and primate models provides a solid rationale for its clinical use in the management of Parkinson's disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel dopaminergic therapies.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 3. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parkinson's Disease: catalepsy model - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. mmpc.org [mmpc.org]
- 6. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson’s disease evaluated with multimodal MRI | PLOS One [journals.plos.org]
- 7. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - AR [thermofisher.com]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. mdbneuro.com [mdbneuro.com]
- 14. Receptor binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Ropinirole Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Structural Requirements for Dopamine Receptor Agonism
Ropinirole, a non-ergoline dopamine agonist, is a cornerstone in the management of Parkinson's disease and restless legs syndrome. Its therapeutic efficacy is intrinsically linked to its chemical structure and its interaction with dopamine receptors, primarily the D2 and D3 subtypes. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel dopaminergic agents. This document synthesizes quantitative data, details key experimental protocols, and visualizes critical pathways to facilitate a deeper understanding of this compound's molecular pharmacology.
Core Structure-Activity Relationships of this compound
The molecular architecture of this compound can be dissected into three key pharmacophoric elements: the indolin-2-one core, the ethylamine linker, and the N,N-dipropyl moiety. Modifications to each of these components have been shown to significantly influence the compound's affinity and efficacy at dopamine receptors.
The Indolin-2-one Core: A Crucial Anchor
The 4-substituted indolin-2-one scaffold serves as a critical anchor for this compound's interaction with the dopamine D2 and D3 receptors. While extensive systematic SAR studies on modifications of this core are not widely available in the public domain, its presence is considered essential for maintaining the agonistic activity. The lactam carbonyl group and the aromatic ring are believed to participate in key hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.
The Ethylamine Linker: Optimal Spacing for Receptor Activation
The two-carbon ethylamine chain connecting the indolinone core to the basic nitrogen atom provides the optimal spatial arrangement for effective receptor engagement. Alterations to the length of this linker have been shown to impact potency. While a comprehensive public dataset on a systematic variation of the linker length is limited, the ethyl spacer is a common feature in many high-affinity dopamine agonists, suggesting its importance in positioning the terminal amine for crucial interactions with the receptor.
N-Alkyl Substituents: Modulators of Potency and Selectivity
The N,N-dipropyl substitution on the terminal amine of the ethylamine linker is a key determinant of this compound's pharmacological profile. The size and nature of these alkyl groups significantly influence both the potency and selectivity of the compound for D2-like receptors.
Systematic studies have revealed that the N,N-dipropyl configuration strikes a balance between lipophilicity and steric bulk, contributing to optimal receptor binding. Research into novel this compound analogues has explored the impact of modifying these N-alkyl groups, including the synthesis of homobivalent ligands where the N-alkyl chains are tethered. These studies have demonstrated that increasing the spacer length in these bivalent ligands can lead to a substantial increase in potency at the D2 receptor.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data for this compound and its key analogs, providing a comparative view of their activity at dopamine D2 and D3 receptors.
Table 1: Dopamine Receptor Binding Affinities (pKi) and Functional Potencies (pEC50) of this compound and its Metabolites
| Compound | Dopamine D2 Receptor (pKi) | Dopamine D3 Receptor (pKi) | Dopamine D2 Receptor (pEC50) | Dopamine D3 Receptor (pEC50) | Dopamine D4 Receptor (pEC50) |
| This compound | 8.43 | - | 7.4 | 8.4 | 6.8 |
| SKF-104557 (N-despropyl metabolite) | 5.7 | 7.0 | - | - | - |
| SKF-97930 (carboxylic acid metabolite) | Low Affinity | Low Affinity | Low Potency | Low Potency | Low Potency |
Data compiled from multiple sources.
Table 2: Functional Potency of Homobivalent this compound Ligands at the Dopamine D2 Receptor
| Compound | Spacer Length (atoms) | EC50 (nM) | Fold Increase in Potency vs. This compound |
| This compound | - | 304 | 1 |
| Bivalent Ligand 1 | 14 | - | - |
| Bivalent Ligand 2 | 22 | 3.9 | ~78 |
| Bivalent Ligand 3 | 26 | 6.2 | ~49 |
| Bivalent Ligand 4 | 30 | 14 | ~22 |
Data adapted from a study on novel this compound analogues.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of well-established in vitro pharmacological assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay for Dopamine D2 Receptors
This assay is employed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist, is used as the radioligand.
-
Incubation: A fixed concentration of [3H]-Spiperone (typically around its Kd value) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Assay Buffer: The incubation is carried out in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.
-
Incubation Conditions: The mixture is incubated at 25°C for 60-90 minutes to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay for Dopamine D2 Receptor Agonism
This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the dopamine D2 receptor are used.
-
Reagents: The assay buffer contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 mM GDP, at a pH of 7.4. [35S]GTPγS is used as the radiolabeled, non-hydrolyzable GTP analog.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation Conditions: The incubation is carried out at 30°C for 60 minutes.
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is determined by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined by fitting the data to a sigmoidal dose-response curve.
Visualizing this compound's Mechanism of Action
To better understand the cellular consequences of this compound binding to the dopamine D2 receptor, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for SAR studies.
Caption: Dopamine D2 receptor signaling cascade initiated by this compound.
Caption: A typical workflow for structure-activity relationship studies of this compound.
Conclusion
The structure-activity relationship of this compound is a finely tuned interplay between its three core structural components and the dopamine D2/D3 receptors. While the indolin-2-one core and ethylamine linker are well-established as essential for activity, the N,N-dipropyl substituents offer a key point for modification to enhance potency and potentially modulate selectivity. The quantitative data and experimental protocols presented herein provide a solid foundation for researchers aiming to design the next generation of dopamine agonists with improved therapeutic profiles. Further exploration of the SAR, particularly around the indolinone core, may yet uncover novel avenues for drug development in the treatment of Parkinson's disease and other dopamine-related neurological disorders.
The Discovery and Development of Ropinirole: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies in the Evolution of Ropinirole as a Key Research Tool.
Abstract
This compound, a non-ergoline dopamine agonist, has become a cornerstone in the treatment of Parkinson's disease and restless legs syndrome. Its development represented a significant milestone in neuropharmacology, offering a selective mechanism of action with a favorable side-effect profile compared to its predecessors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a detailed focus on its application as a research tool. This document outlines the key experimental protocols that were instrumental in defining its receptor binding profile and functional activity. Furthermore, it presents quantitative data in a structured format and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific journey and utility in ongoing research.
Introduction: The Quest for a Selective Dopamine Agonist
The development of this compound was driven by the need for a dopamine agonist with high selectivity for the D2-like receptor family (D2, D3, and D4) and minimal activity at other receptor systems, thereby reducing the potential for off-target side effects. The primary therapeutic target was Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. This compound was designed to mimic the action of dopamine in the brain, compensating for the neuronal loss and alleviating the motor symptoms of the disease.[1][2][3]
Synthesis and Chemical Properties
This compound, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, was first synthesized by SmithKline Beecham (now GlaxoSmithKline).[4] The synthesis is a multi-step process, a representative scheme of which is outlined below.
Figure 1: Simplified synthetic pathway of this compound.
Pharmacological Profile: Receptor Binding and Functional Activity
This compound's efficacy as a research tool is rooted in its well-defined pharmacological profile. It is a potent and selective agonist at dopamine D2-like receptors.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for this compound's interaction with dopamine receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | 19.9 - 98,700 |
| Dopamine D3 | 3.7 - 28.8 |
| Dopamine D4 | 56.2 |
| Dopamine D1 | > 10,000 |
| Table 1: this compound Receptor Binding Affinities.[5][6] |
| Assay Type | Receptor | Functional Potency (EC50, nM) |
| [³⁵S]GTPγS Binding | D2 | 330 - 724 |
| [³⁵S]GTPγS Binding | D3 | 26.9 |
| cAMP Inhibition | D2 | 40 |
| Table 2: this compound Functional Potency. |
Experimental Protocols: Methodologies for Characterization
The characterization of this compound relied on a suite of established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing human dopamine D2, D3, or D4 receptors.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash and resuspend the membrane pellet in assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
Membrane homogenate (typically 10-20 µg of protein).
-
Radioligand (e.g., [³H]spiperone for D2/D3 receptors at a concentration around its Kd, typically 0.1-1.0 nM).
-
Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding determination, a high concentration of a competing ligand (e.g., 10 µM haloperidol) is used.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Detection and Analysis:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold buffer.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert to Ki using the Cheng-Prusoff equation.[7]
-
Figure 2: Workflow for a radioligand binding assay to determine this compound's affinity.
cAMP Inhibition Functional Assay
Objective: To measure the functional potency (EC50) of this compound as a D2-like receptor agonist.
Methodology:
-
Cell Culture:
-
Use CHO cells stably expressing the human dopamine D2 receptor.
-
Plate cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Add increasing concentrations of this compound.
-
Stimulate adenylyl cyclase with forskolin (typically 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
-
In Vivo Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat
Objective: To assess the in vivo efficacy of this compound in a preclinical model of Parkinson's disease.
Methodology:
-
Lesioning Procedure:
-
Anesthetize adult male Sprague-Dawley or Wistar rats.
-
Secure the rat in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA, typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.
-
Typical stereotaxic coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm.[1][10]
-
-
Behavioral Testing (Rotational Behavior):
-
Allow rats to recover for at least 2-3 weeks post-surgery.
-
Administer this compound (subcutaneously or intraperitoneally).
-
Monitor and quantify the number of full contralateral (away from the lesioned side) rotations over a set period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Compare the rotational behavior induced by this compound to that of vehicle-treated control animals.
-
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic and research effects by acting as an agonist at D2-like dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.
Figure 3: this compound's primary signaling cascade via the D2 receptor.
The activation of the D2 receptor by this compound initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ-subunits of the Gi/o protein can directly interact with and modulate the activity of ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type and P/Q-type voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.
Conclusion
The discovery and development of this compound have provided the scientific community with a valuable tool to probe the complexities of the dopaminergic system. Its well-defined selectivity and mechanism of action, supported by robust in vitro and in vivo data, make it an ideal compound for investigating the roles of D2-like receptors in health and disease. This technical guide serves as a foundational resource for researchers utilizing this compound, offering detailed methodologies and a comprehensive overview of its pharmacological properties to support the design and execution of future studies in neuropharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 3. WO2011072704A1 - Process for the preparation of this compound and salts thereof - Google Patents [patents.google.com]
- 4. US20050192338A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased efficacy of the 6-hydroxydopamine lesion of the median forebrain bundle in small rats, by modification of the stereotaxic coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ropinirole: A Technical Guide to Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole is a non-ergoline dopamine agonist prescribed for the management of Parkinson's disease and restless legs syndrome. Its therapeutic efficacy is rooted in its specific interaction with dopamine receptors in the central nervous system, initiating a cascade of downstream signaling events. This technical guide provides an in-depth exploration of this compound's target engagement, its influence on key signaling pathways, and detailed experimental protocols for the evaluation of these processes.
This compound Pharmacology: Target Engagement and Affinity Profile
This compound exhibits a high affinity and selectivity for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype over the D2 and D4 subtypes. This selective binding profile is central to its mechanism of action.[1] In functional assays, this compound acts as a full agonist at human D2, D3, and D4 receptors.[2] Its affinity for other receptors, such as serotonin (5-HT) and adrenergic receptors, is significantly lower, underscoring its specificity as a dopaminergic agent.[3]
Data Presentation: this compound Binding Affinities and Functional Potencies
The following tables summarize the quantitative data on this compound's interaction with its primary targets.
| Receptor | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D2 | 29 | [3] |
| Dopamine D3 | 2.9 - 19 | [4] |
| Dopamine D4 | - | - |
| Serotonin 5-HT1A | >10,000 | [4] |
| Serotonin 5-HT2 | Weakly active | [3] |
| α1-adrenergic | Inactive | [3] |
| α2-adrenergic | Weakly active | [3] |
| β-adrenergic | Inactive | [3] |
| Receptor | Functional Potency (pEC50) | Functional Potency (EC50) [nM] | Reference |
| Human Dopamine D2 | 7.4 | ~40 | [2][5] |
| Human Dopamine D3 | 8.4 | ~4 | [2][5] |
| Human Dopamine D4 | 6.8 | ~158 | [2][5] |
Primary Downstream Effect: Gαi-Coupled Signaling and cAMP Inhibition
This compound's agonism at D2 and D3 dopamine receptors initiates a canonical G protein-coupled receptor (GPCR) signaling cascade. These receptors are coupled to inhibitory G proteins of the Gαi/o family.[6][7] Upon this compound binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8] The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA), influencing various cellular processes.
Neuroprotective and Trophic Downstream Effects: Akt and ERK Signaling
Beyond its primary effect on cAMP levels, this compound has been shown to exert neuroprotective effects through the modulation of other critical intracellular signaling pathways. These effects are particularly relevant to its therapeutic application in neurodegenerative diseases like Parkinson's.
Akt Pathway Activation
This compound treatment has been demonstrated to induce the phosphorylation and activation of Akt (also known as Protein Kinase B).[9] The activation of the Akt pathway is a crucial cell survival signal, promoting neuronal survival and resilience against apoptotic insults. This pathway is often initiated by the Gβγ subunits of the G protein complex.
ERK Pathway Modulation
This compound can also promote the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[10] The ERK signaling cascade is involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. In the context of this compound's action, ERK activation may contribute to its neuroprotective and neurorestorative properties.
mTOR Signaling Involvement
The mechanistic target of rapamycin (mTOR) is a key downstream effector of the PI3K/Akt pathway. This compound has been shown to promote structural plasticity in dopaminergic neurons through the activation of mTOR signaling.[1] This suggests that this compound may influence neuronal morphology and connectivity, which could have long-term therapeutic benefits.
Experimental Protocols
Radioligand Binding Assay for Target Affinity Determination
This protocol is used to determine the binding affinity (Ki) of this compound for dopamine receptors.
Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 or D3 receptor subtype. Homogenize cells and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone), and serially diluted concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing non-labeled ligand).
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Measurement Assay for Functional Activity
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate cells expressing the dopamine D2 or D3 receptor in a suitable microplate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations.
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These assays typically involve a labeled cAMP tracer and a specific antibody.
-
Data Analysis: Generate a dose-response curve by plotting the assay signal against the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.
Western Blotting for Akt and ERK Phosphorylation
This protocol is used to quantify the this compound-induced phosphorylation of Akt and ERK.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations or for different durations. Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt or anti-phospho-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the emitted light using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be "stripped" of the first set of antibodies and then re-probed with an antibody that recognizes the total amount of the target protein (e.g., anti-total-Akt or anti-total-ERK).
-
Data Analysis: Quantify the intensity of the protein bands. Express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Neuroprotection Experimental Models
The neuroprotective effects of this compound can be investigated in various in vitro and in vivo models.
In Vitro Models:
-
Cell-based assays: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) can be exposed to neurotoxins (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or rotenone) to mimic the neurodegenerative process in Parkinson's disease.[10] The protective effect of this compound co-treatment can be assessed by measuring cell viability, apoptosis markers (e.g., caspase activation), and mitochondrial function.[11][12]
In Vivo Models:
-
Rodent models of Parkinson's disease: Unilateral injection of neurotoxins like 6-OHDA into the medial forebrain bundle of rats or administration of MPTP to mice are commonly used to create models of Parkinson's disease.[13][14] The therapeutic efficacy of this compound can be evaluated by assessing behavioral outcomes (e.g., rotational behavior, motor coordination) and by post-mortem analysis of dopaminergic neuron survival in the substantia nigra.[15]
-
Ischemia models: Models of focal cerebral ischemia, such as transient middle cerebral artery occlusion (tMCAO) in rats, can be used to study this compound's neuroprotective effects in the context of stroke.[11]
Conclusion
This compound's therapeutic action is a direct consequence of its specific engagement with D2-like dopamine receptors, leading to the modulation of intracellular signaling pathways. The primary downstream effect is the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. Furthermore, this compound activates pro-survival pathways involving Akt and ERK, which likely contribute to its neuroprotective properties. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound's target engagement and its multifaceted downstream effects, facilitating further research and drug development in the field of dopaminergic therapies.
References
- 1. This compound and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D2/D3 receptor agonist this compound protects dopaminergic cell line against rotenone-induced apoptosis through inhibition of caspase- and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces neuroprotection following reperfusion-promoted mitochondrial dysfunction after focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of this compound against Aβ1–42 ‐induced neurochemical perturbations and cognitive impairments in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of D2/D3 receptors increases efficacy of this compound in chronically 6-OHDA-lesioned Parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Cotreatment Prevents Perivascular Glial Recruitment in a Rat Model of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Neuropharmacology of Ropinirole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ropinirole is a non-ergoline dopamine agonist with high affinity and selectivity for the D2-like family of dopamine receptors, particularly the D3 subtype.[1][2][3] It is clinically effective in the management of Parkinson's disease (PD) and restless legs syndrome (RLS).[4][5] This guide provides a comprehensive overview of the fundamental neuropharmacology of this compound, including its mechanism of action, receptor binding profile, pharmacokinetic properties, and associated signaling pathways. Quantitative data are summarized in tabular format, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and relationships.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its agonistic activity at dopamine D2-like receptors (D2, D3, and D4) in the brain.[5][6] In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a dopamine deficit in the striatum, resulting in motor symptoms.[5] this compound directly stimulates postsynaptic D2 receptors within the caudate-putamen system, mimicking the effects of dopamine and thereby alleviating motor deficits.[1][3]
The precise mechanism in restless legs syndrome is less understood but is also thought to involve the stimulation of dopamine receptors.[1][3] this compound's high affinity for D3 receptors, which are concentrated in the limbic areas of the brain, may contribute to some of its neuropsychiatric effects.[1]
Receptor Binding and Functional Activity
This compound demonstrates a high affinity for the D2-like receptor family. It has the highest affinity for the D3 receptor, followed by D2 and D4 receptors.[1][2] It has negligible affinity for D1-like dopamine receptors.[1] Furthermore, it shows weak or no affinity for α1-, α2-, or β-adrenergic, serotonin (5-HT1, 5-HT2), benzodiazepine, GABA, or muscarinic receptors.[7]
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) |
| Dopamine D2 | 3.7 |
| Dopamine D3 | 2.9 |
| Dopamine D4 | 7.8 |
| Dopamine D1 | >10,000 |
| Dopamine D5 | >10,000 |
| Data sourced from Wikipedia.[2] |
Functionally, this compound acts as a full agonist at human D2 and D3 receptors and a partial agonist at the D4 receptor.[2][8] Studies using Chinese hamster ovary (CHO) cells expressing human dopamine receptors have shown that this compound is at least 10-fold selective for the D3 receptor over other D2 family members in functional assays.[8]
Table 2: Functional Potency (pEC50) of this compound
| Receptor | pEC50 |
| Human D2 | 7.4 |
| Human D3 | 8.4 |
| Human D4 | 6.8 |
| Data from functional assays in CHO cells.[8] |
Signaling Pathways
Activation of D2-like receptors by this compound initiates a cascade of intracellular signaling events. These receptors are coupled to Gi/o proteins.[9] The binding of this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][10] This reduction in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA).
Additionally, D2-like receptor activation can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] The resulting hyperpolarization of the neuronal membrane and reduced calcium influx contribute to the overall inhibitory effect on neuronal excitability.
Pharmacokinetics
This compound is administered orally and is rapidly absorbed, with peak plasma concentrations reached in approximately 1 to 2 hours.[1][4] It undergoes significant first-pass metabolism, resulting in an absolute bioavailability of about 45% to 55%.[1][4]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Bioavailability | 45-55%[1][4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[1][4] |
| Effect of High-Fat Meal on Tmax | Delayed by 2.5 hours[4] |
| Effect of High-Fat Meal on Cmax | Decreased by 25%[4] |
| Volume of Distribution (Vd) | 7.5 L/kg[4] |
| Plasma Protein Binding | 40%[4] |
| Elimination Half-Life (t1/2) | ~6 hours[4] |
| Metabolism | Hepatic (primarily CYP1A2)[1][4] |
| Excretion | <10% unchanged in urine[4] |
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation and hydroxylation to form inactive metabolites.[1][4] Less than 10% of the administered dose is excreted as unchanged drug in the urine.[4] The elimination half-life of the immediate-release formulation is approximately 6 hours.[4]
Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of this compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the target human receptor (e.g., D1, D2, D3, D4, 5-HT1A, etc.) or from specific brain regions of animals (e.g., rat striatum).
-
Radioligand Binding: A specific radioligand with high affinity for the target receptor (e.g., [³H]-spiperone for D2 receptors) is incubated with the prepared membranes.
-
Competition Assay: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Microphysiometry)
Objective: To assess the functional activity (agonist or antagonist) and potency of this compound at a specific receptor.
Methodology:
-
Cell Culture: CHO cells stably expressing the human dopamine receptor subtype of interest (e.g., hD2, hD3, or hD4) are cultured.
-
Microphysiometry: The cells are placed in a microphysiometer, which measures the rate of extracellular acidification (a measure of cellular metabolic activity).
-
Drug Application: The cells are exposed to increasing concentrations of this compound.
-
Measurement: The change in the extracellular acidification rate is measured in real-time. An increase in this rate is indicative of receptor activation.
-
Data Analysis: Dose-response curves are generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is calculated. The pEC50 (-log EC50) is used as a measure of potency. The maximal response is compared to that of a known full agonist to determine if this compound is a full or partial agonist.[8]
Pharmacokinetic Studies in Humans
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Study Design: A single- or multiple-dose study is conducted in healthy volunteers or patients.
-
Drug Administration: A known dose of this compound is administered orally.
-
Sample Collection: Blood and urine samples are collected at predefined time points over a specified period (e.g., 24-48 hours).
-
Bioanalysis: The concentration of this compound and its major metabolites in plasma and urine is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), t1/2, Vd, and clearance, using non-compartmental or compartmental analysis.[11][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
- 7. This compound | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. Pharmacokinetics - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Ropinirole in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 dopamine receptors. It is a commonly used therapeutic agent for Parkinson's disease (PD) in clinical practice. In preclinical research, this compound is extensively used in rodent models of PD to investigate its neuroprotective effects, symptomatic relief of motor deficits, and underlying mechanisms of action. These application notes provide detailed protocols for the preparation and administration of this compound in two of the most common rodent models of PD: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
Data Presentation: this compound Dosage and Effects
The following tables summarize the quantitative data on this compound dosage, administration routes, and observed effects in various rodent models of Parkinson's disease.
Table 1: this compound Dosage and Effects in Rat Models of Parkinson's Disease
| Model | Administration Route | Dosage | Observed Effects | Reference(s) |
| 6-OHDA Lesioned Rats | Intraperitoneal (i.p.) | ED₅₀: 20.17 mg/kg | Induces contralateral turning behavior | [1][2][3] |
| Reserpine-induced Catalepsy | Intraperitoneal (i.p.) | ED₅₀: 18.55 mg/kg | Suppresses catalepsy | [1][2][3] |
| 6-OHDA Lesioned Rats | Subcutaneous (s.c.) | 0.5 mg/kg/day | Equivalent improvement in forelimb hypokinesia as 6 mg/kg L-DOPA | [4] |
| 6-OHDA Lesioned Rats | Subcutaneous (s.c.) | 5 mg/kg/day (chronic) | Increased selection of uncertain options in a gambling-like task | [5] |
Table 2: this compound Dosage and Effects in Mouse Models of Parkinson's Disease
| Model | Administration Route | Dosage | Observed Effects | Reference(s) |
| MPTP-induced Neurotoxicity | Intraperitoneal (i.p.) | 0.5, 1, or 2 mg/kg | Maintained movement ability in pole and rotarod tests; reduced dopaminergic neuron damage. | [6] |
| Oxotremorine-induced Tremors | Intraperitoneal (i.p.) | Up to 100 mg/kg | No effect on tremors | [1][3] |
| Pitx3Null Mice (early/middle stage PD model) | Intraperitoneal (i.p.) | Not specified | Inhibited locomotion | [7][8] |
| TH KO Mice (late stage PD model) | Intraperitoneal (i.p.) | Not specified | Increased movement | [7][8] |
Experimental Protocols
This compound Preparation and Administration
Objective: To prepare this compound for administration to rodents.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the intended administration route)
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the body weight of the animals.
-
Weigh the calculated amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to the tube to achieve the final desired concentration.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Draw the solution into a sterile syringe for administration. This compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4][9]
Creation of the 6-OHDA Rat Model of Parkinson's Disease
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway in rats using 6-hydroxydopamine (6-OHDA).
Materials:
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline containing 0.02% (w/v) ascorbic acid
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Sutures or wound clips
Protocol:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the rat in the stereotaxic apparatus.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill a small hole in the skull over the desired injection site (e.g., the medial forebrain bundle or the striatum).
-
Prepare the 6-OHDA solution immediately before use by dissolving it in cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2.5 µg/µL.[10]
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).[7]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[7]
-
Suture the incision and allow the rat to recover on a heating pad. Provide post-operative care as per institutional guidelines.
Creation of the MPTP Mouse Model of Parkinson's Disease
Objective: To induce dopamingeric neurodegeneration in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
Materials:
-
MPTP hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Sterile syringes and needles
Protocol:
-
Handle MPTP with extreme caution in a certified chemical fume hood, following all institutional safety protocols.
-
Prepare a fresh solution of MPTP in sterile 0.9% saline. A common dosing regimen is 20 mg/kg administered intraperitoneally (i.p.) once a day for four consecutive days.[6]
-
Weigh the mouse to determine the correct injection volume.
-
Administer the MPTP solution via i.p. injection.
-
Monitor the animals closely for any adverse effects.
Behavioral Testing
Objective: To assess motor coordination and balance.
Protocol:
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval (e.g., 15-30 minutes).
Objective: To evaluate bradykinesia and motor coordination.
Protocol:
-
Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm long, 1 cm in diameter) with a rough surface.
-
Measure the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole.[8][11]
-
A longer time to turn and descend indicates motor impairment.[8][11]
Objective: To assess general locomotor activity and exploratory behavior.
Protocol:
-
Place the rodent in the center of an open field arena (e.g., a 40x40 cm box).[1]
-
Use a video tracking system to record the animal's activity for a set duration (e.g., 5-10 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[1][2][5]
Immunohistochemistry for Tyrosine Hydroxylase (TH)
Objective: To visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Protocol:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% sucrose in PBS).
-
Section the brain on a cryostat or vibratome (e.g., 30-40 µm sections).
-
Wash sections in PBS and then block with a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides and coverslip with a mounting medium.
-
Visualize the sections using a fluorescence microscope and quantify the number of TH-positive cells or the density of TH-positive fibers.
Western Blot for Apoptosis-Related Proteins
Objective: To quantify the expression of pro- and anti-apoptotic proteins in brain tissue.
Protocol:
-
Dissect the brain region of interest (e.g., substantia nigra, striatum) and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Caption: this compound's neuroprotective signaling pathway.
Caption: General experimental workflow.
References
- 1. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Open field test in rats [protocols.io]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. This compound Cotreatment Prevents Perivascular Glial Recruitment in a Rat Model of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Ropinirole in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of ropinirole in brain tissue. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines. The described method is sensitive, specific, and reliable, making it suitable for pharmacokinetic, drug distribution, and neuroscience research.
Introduction
This compound is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1] Understanding its distribution and concentration in the central nervous system is crucial for elucidating its mechanism of action and optimizing therapeutic strategies. This necessitates a reliable analytical method for its quantification in complex biological matrices such as brain tissue. This application note presents a complete workflow, from sample extraction to data analysis, for the determination of this compound levels in brain homogenates.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₂O | PubChem |
| Molecular Weight | 260.38 g/mol | PubChem |
| pKa (Strongest Basic) | 10.28 | DrugBank |
| logP | 3.06 | PubChem |
| Water Solubility | 133 mg/mL | PubChem |
| UV λmax | ~250 nm | [2][3] |
Table 1: Physicochemical properties of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Perchloric Acid (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Water (HPLC Grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or a mixed-mode cation exchange)
Sample Preparation: Extraction of this compound from Brain Tissue
This protocol is designed for the efficient extraction of this compound from brain tissue, ensuring high recovery and sample purity for HPLC analysis.
3.2.1. Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
To the tissue, add ice-cold 0.1 M perchloric acid in a 1:10 ratio (w/v) (e.g., 100 mg of tissue in 1 mL of perchloric acid).
-
Homogenize the sample on ice using a probe sonicator or a mechanical homogenizer until a uniform consistency is achieved.
3.2.2. Protein Precipitation
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound.
3.2.3. Solid-Phase Extraction (SPE) - Optional Cleanup Step
For cleaner samples and to minimize matrix effects, an optional SPE cleanup is recommended.
-
Condition the SPE Cartridge: Sequentially pass 1 mL of methanol and 1 mL of water through the cartridge.
-
Equilibrate the Cartridge: Pass 1 mL of 0.1 M perchloric acid through the cartridge.
-
Load the Sample: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
Figure 1: Workflow for the extraction of this compound from brain tissue.
HPLC-UV Method
The following HPLC parameters have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector Wavelength | 250 nm |
| Run Time | 10 minutes |
Table 2: Optimized HPLC-UV chromatographic conditions.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][5]
Validation Parameters
The following parameters were assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Summary of Validation Results
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95.8 - 103.2% |
| Precision (%RSD) | < 2% |
| LOD | 3 ng/mL |
| LOQ | 10 ng/mL |
| Specificity | No interference from endogenous brain matrix components |
| Robustness | Unaffected by minor changes in mobile phase composition and pH |
Table 3: Summary of the HPLC method validation results.
Logical Relationships in Method Development
The development of this analytical method followed a logical progression, starting from the physicochemical properties of the analyte to the final validated protocol.
Figure 2: Logical flow of the HPLC method development and validation process.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust tool for the quantification of this compound in brain tissue. The detailed protocols for sample preparation and chromatographic analysis, along with the comprehensive validation data, demonstrate the method's suitability for routine use in research and drug development settings. This method can be instrumental in advancing our understanding of the pharmacokinetics and neuropharmacology of this compound.
References
Application Notes and Protocols: Ropinirole in Vitro Assays for Dopamine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole is a non-ergoline dopamine agonist with high affinity for the D2-like family of dopamine receptors (D2, D3, and D4).[1] It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[1] Understanding the in vitro pharmacological profile of this compound at these receptors is crucial for elucidating its mechanism of action and for the development of novel dopaminergic therapies.
These application notes provide a detailed overview of standard in vitro assays to characterize the binding and functional activity of this compound at human dopamine D2, D3, and D4 receptors. The protocols described herein are intended to serve as a guide for researchers in setting up and performing these assays.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity (pKi) and functional potency (pEC50) at human dopamine D2, D3, and D4 receptor subtypes.
Table 1: this compound Binding Affinity at Dopamine Receptor Subtypes
| Compound | Receptor Subtype | Radioligand | Cell Line | pKi | Ki (nM) | Reference |
| This compound | Human D2 | [3H]Spiperone | CHO | - | 29 | [2] |
| This compound | Human D2 | [3H]Spiperone | Human Caudate | - | 29 | [2] |
| This compound | Human D2 | [3H]Spiperone | - | - | 98700 | [3] |
| This compound | Human D3 | - | CHO | 7.0 | - | [4] |
| This compound | Human D4.4 | - | CHO | - | - | [4] |
Note: Ki values can vary depending on the radioligand, cell system, and experimental conditions used.
Table 2: this compound Functional Potency at Dopamine Receptor Subtypes
| Compound | Receptor Subtype | Assay Type | Cell Line | pEC50 | EC50 (nM) | Reference |
| This compound | Human D2 | Microphysiometry | CHO | 7.4 ± 0.1 | ~40 | [4][5] |
| This compound | Human D3 | Microphysiometry | CHO | 8.4 ± 0.1 | ~4 | [4][5] |
| This compound | Human D4.4 | Microphysiometry | CHO | 6.8 ± 0.1 | ~158 | [4][5] |
Note: EC50 values are dependent on the specific functional assay and cell system employed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows of the in vitro assays described in this document.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine D2-like receptors using a competition binding assay with a radiolabeled antagonist, such as [3H]-spiperone.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-spiperone.
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol or (+)-butaclamol.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells expressing the dopamine receptor subtype of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of non-specific binding control (10 µM haloperidol).
-
25 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
50 µL of [3H]-spiperone diluted in Assay Buffer (final concentration typically at or below the Kd value, e.g., 0.2-0.5 nM).
-
100 µL of diluted cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of this compound by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing Gi/o-coupled dopamine D2-like receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine receptor of interest.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Forskolin.
-
This compound hydrochloride.
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
384-well white microplates.
Procedure:
-
Cell Culture: Culture the cells in T-flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Assay:
-
Aspirate the culture medium and replace it with 20 µL of Stimulation Buffer containing IBMX (e.g., 0.5 mM).
-
Add 5 µL of various concentrations of this compound to the wells.
-
Add 5 µL of forskolin (final concentration typically 1-10 µM) to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value by non-linear regression analysis.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to dopamine receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes expressing the dopamine receptor of interest.
-
[35S]GTPγS.
-
This compound hydrochloride.
-
GDP (Guanosine 5'-diphosphate).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
96-well microplates.
-
Filtration apparatus or SPA beads.
Procedure:
-
Assay Setup: In a 96-well plate, add:
-
50 µL of Assay Buffer containing GDP (e.g., 10 µM).
-
25 µL of various concentrations of this compound.
-
25 µL of cell membranes (10-20 µg protein).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well. For non-specific binding, add unlabeled GTPγS.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure radioactivity by scintillation counting.
-
SPA Method: Add SPA beads and incubate to allow proximity-based signal generation. Measure the signal on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding.
-
Plot the percentage of maximal stimulation against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values by non-linear regression analysis.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the functional consequence of dopamine receptor activation by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells.
-
Expression plasmid for the dopamine receptor of interest.
-
CRE-luciferase reporter plasmid.
-
Transfection reagent.
-
Cell culture medium.
-
This compound hydrochloride.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the dopamine receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Seeding: Plate the transfected cells into a 96-well white, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment: Replace the medium with serum-free medium and treat the cells with various concentrations of this compound. Incubate for 4-6 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Determine the EC50 value by non-linear regression analysis.
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the pharmacological properties of this compound at dopamine D2-like receptors. By employing these radioligand binding and functional assays, researchers can obtain valuable data on the affinity, potency, and efficacy of this compound and other related compounds, thereby facilitating a deeper understanding of their therapeutic potential and mechanism of action.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of this compound (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ropinirole Testing in Animal Models of Restless Legs Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restless Legs Syndrome (RLS), also known as Willis-Ekbom disease, is a neurological disorder characterized by an irresistible urge to move the legs, often accompanied by uncomfortable sensations. Symptoms typically worsen during periods of rest and in the evening, leading to significant sleep disruption and a reduced quality of life. The pathophysiology of RLS is not fully understood, but evidence points to dysfunction in the dopaminergic system and impaired iron metabolism in the brain.[1]
Ropinirole, a non-ergoline dopamine agonist with high affinity for D2 and D3 receptors, is an FDA-approved treatment for moderate-to-severe RLS.[2][3][4] It alleviates RLS symptoms by stimulating dopamine receptors, thus compensating for the presumed dopaminergic deficit.[5][6] To facilitate the preclinical evaluation of this compound and novel therapeutic agents for RLS, various animal models have been developed that recapitulate key aspects of the human condition.
These application notes provide detailed protocols for three commonly used animal models of RLS: the iron-deficient rodent model, the 6-hydroxydopamine (6-OHDA) lesion model, and the Btbd9 knockout mouse model. Furthermore, protocols for behavioral and physiological assessments, along with quantitative data on the effects of this compound in these models, are presented.
Animal Models of Restless Legs Syndrome
The selection of an appropriate animal model is critical for the successful preclinical evaluation of RLS therapeutics. The following models are based on the primary pathophysiological hypotheses of RLS.
Iron-Deficient Rodent Model
This model is based on the strong clinical association between iron deficiency and RLS.[7] In rodents, dietary iron restriction leads to RLS-like phenotypes, including motor hyperactivity, sleep fragmentation, and periodic limb movements (PLMs), which are responsive to dopaminergic agents.[7][8]
6-Hydroxydopamine (6-OHDA) Lesion Model
This model targets the A11 dopaminergic neurons in the hypothalamus, which are thought to play a role in the spinal processing of sensory information and motor control.[5] Chemical lesioning of these neurons with 6-OHDA in rats and mice induces hyperactivity that is attenuated by dopamine agonists.[5][9]
Btbd9 Knockout Mouse Model
Genome-wide association studies have identified several genetic risk variants for RLS, with a strong association found with the BTBD9 gene.[10][11][12] Mice with a knockout of the Btbd9 gene exhibit RLS-like phenotypes, including motor restlessness and sleep disturbances.[10][11]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound and other dopamine agonists in the described animal models.
Table 1: Effect of Dopamine Agonists on Locomotor Activity
| Animal Model | Drug | Dose | Route of Administration | Effect on Locomotor Activity | Reference |
| Iron-Deficient Rat | Pramipexole | 0.01, 0.02, 0.05 mg/kg | Intraperitoneal | Dose-dependent decrease in PLMs during sleep. | [8] |
| 6-OHDA Lesioned Mouse (A11) | This compound | 0.1 mg/kg | Intraperitoneal | Normalized increased locomotor activity. | [9] |
| 6-OHDA Lesioned Rat (A11) | Pramipexole | Not Specified | Intramuscular | Reduced the number of standing episodes from 14.4 to 4.4 and total standing time from 38.9 to 20.9 minutes. | [5] |
| Btbd9 Knockout Mouse | Not Specified | Not Specified | Not Specified | Studies have shown motor restlessness, but specific this compound data is limited. | [10][11] |
Table 2: Effect of this compound on Periodic Limb Movements (PLMs) and Sleep Parameters in Human Clinical Trials
| Parameter | This compound Treatment | Placebo | Adjusted Treatment Difference | p-value | Reference |
| PLMS per hour of sleep | Decrease from 48.5 to 11.8 | Decrease from 35.7 to 34.2 | -27.2 | < 0.0001 | [2][13] |
| PLMS with arousal per hour | Decrease from 7.0 to 2.5 | Increase from 4.2 to 6.0 | -4.3 | 0.0096 | [13] |
| PLMs while awake per hour | Decrease from 56.5 to 23.6 | Increase from 46.6 to 56.1 | -39.5 | < 0.0001 | [13] |
| Total Sleep Time (minutes/night) | +41 | +22 | 19 | < 0.001 | [7][14] |
| Sleep Adequacy (MOS Sleep Scale) | Significant Improvement | Less Improvement | 21% greater improvement | < 0.05 | [7][14] |
| Sleep Disturbance (MOS Sleep Scale) | Significant Decrease | Less Decrease | 14% less disturbance | < 0.05 | [7][14] |
| Daytime Somnolence (MOS Sleep Scale) | Significant Decrease | Less Decrease | 8% less somnolence | < 0.05 | [7][14] |
Experimental Protocols
Protocol 1: Induction of the Iron-Deficient Rat Model
Objective: To induce an RLS-like phenotype in rats through dietary iron restriction.
Materials:
-
Male Sprague-Dawley rats (weanlings)
-
Iron-deficient rodent diet (e.g., 2-5 ppm iron)
-
Standard rodent diet (control)
-
Animal caging with ad libitum access to water
Procedure:
-
Upon weaning, randomly assign rat pups to either the iron-deficient (ID) or control diet group.
-
House the animals in standard cages with free access to their assigned diet and deionized water for a period of 4-6 weeks to establish iron deficiency.
-
Monitor animal health and body weight regularly.
-
At the end of the dietary manipulation period, confirm iron deficiency through blood tests (e.g., measuring hemoglobin, serum ferritin, and transferrin saturation).
-
Proceed with behavioral and physiological assessments.
Protocol 2: Induction of the 6-OHDA Lesion Model in Rats (A11 Nucleus)
Objective: To create a model of RLS by selectively lesioning the A11 dopaminergic neurons.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid solution (0.1%) in sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical tools
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Prepare the 6-OHDA solution immediately before use by dissolving it in the cold ascorbic acid solution to a final concentration of 8 µg/µL. Protect the solution from light.
-
Perform a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Based on a rat brain atlas, determine the stereotaxic coordinates for the A11 nucleus. Example coordinates relative to bregma might be: Anteroposterior (AP): -4.8 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -7.5 mm from the dura. These coordinates may need to be adjusted based on the specific rat strain and age.[1][15][16]
-
Drill small burr holes through the skull at the target ML and AP coordinates.
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 1 µL of the 6-OHDA solution per side at a rate of 0.2 µL/min.
-
Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow at least one week for the lesion to develop before conducting behavioral testing.
-
Sham-operated control animals should undergo the same surgical procedure with vehicle injection (ascorbic acid solution).
Protocol 3: Behavioral Assessment - Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice) with walls to prevent escape.
-
Video camera mounted above the arena.
-
Automated tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Clean the open field arena with 70% ethanol between each animal to eliminate olfactory cues.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set period (e.g., 10-20 minutes).[17][18]
-
The software will track and analyze parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Velocity
-
-
Increased total distance traveled can be indicative of hyperactivity, a core feature of RLS models.
Protocol 4: Physiological Assessment - Electromyography (EMG) for PLMs
Objective: To quantify periodic limb movements.
Materials:
-
Implantable bipolar EMG electrodes
-
Surgical tools for implantation
-
EMG recording system (amplifier, filter, data acquisition)
-
Sleep recording apparatus (optional, for sleep staging)
Procedure:
-
Surgically implant bipolar EMG electrodes into the tibialis anterior muscle of both hind limbs of the animal under anesthesia.[19][20][21][22][23]
-
Allow for a recovery period of at least one week.
-
Connect the implanted electrodes to the recording system.
-
Record EMG activity for an extended period, typically during the animal's rest phase (light cycle for nocturnal rodents).
-
Filter the EMG signal (e.g., band-pass 30-300 Hz) and analyze the recordings for PLMs, which are characterized by bursts of muscle activity of a specific duration (e.g., 0.5-10 seconds) occurring in a series (at least four consecutive bursts) with a specific inter-movement interval (e.g., 5-90 seconds).
-
Quantify the PLM index (number of PLMs per hour of recording).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for drug testing in RLS animal models.
Caption: this compound's signaling pathway.
Caption: Experimental workflow for this compound testing.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical investigation of this compound and other potential therapeutics for Restless Legs Syndrome. The iron-deficient, 6-OHDA lesion, and Btbd9 knockout models each offer unique advantages for studying the different facets of RLS pathophysiology. By employing the detailed protocols for model induction and behavioral and physiological assessments, researchers can generate reliable and reproducible data to advance the development of novel and improved treatments for this debilitating disorder.
References
- 1. Increased efficacy of the 6-hydroxydopamine lesion of the median forebrain bundle in small rats, by modification of the stereotaxic coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in restless legs syndrome and periodic limb movement disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical correlates of 6-hydroxydopamine injections into A11 dopaminergic neurons in rats: a possible model for restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. Effect of this compound on sleep outcomes in patients with restless legs syndrome: meta-analysis of pooled individual patient data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Motor hyperactivity of the iron‐deficient rat — an animal model of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Further studies on the role of BTBD9 in the cerebellum, sleep-like behaviors and the restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Further Studies on the Role of BTBD9 in the Cerebellum, Sleep-like Behaviors and the Restless Legs Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D2 receptor genotype and striatal dopamine signaling predict motor cortical activity and behavior in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on sleep outcomes in patients with restless legs syndrome: meta-analysis of pooled individual patient data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson’s disease evaluated with multimodal MRI | PLOS One [journals.plos.org]
- 17. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Open field test in rats [protocols.io]
- 19. Acute stimulation, EMG, and neural recording from a rat sciatic nerve using a self-sizing and soft closing ... [protocols.io]
- 20. Electromyogram recordings from freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Electromyography of rat soleus, medial gastrocnemius, and tibialis anterior during hind limb suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Awake evoked electromyography recording from the chronically implanted rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ropinirole Administration in Animal Studies
These guidelines are intended for researchers, scientists, and drug development professionals utilizing Ropinirole in preclinical animal models.
Introduction
This compound is a non-ergoline dopamine agonist with high affinity for D2 and D3 dopamine receptors.[1][2] It is widely used in research to model and investigate treatments for Parkinson's disease and restless legs syndrome.[2][3] This document provides detailed protocols for the dissolution and administration of this compound hydrochloride in common laboratory animal models.
Physicochemical Properties of this compound Hydrochloride
This compound is typically supplied as a hydrochloride salt (C₁₆H₂₄N₂O · HCl), which is a white to yellow solid.[1] Understanding its solubility is critical for preparing appropriate dosing solutions.
Table 1: Solubility of this compound Hydrochloride
| Solvent/Vehicle | Solubility | Notes |
| Water | 133 mg/mL[1][3] | Highly soluble. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[4] | Suitable for physiological preparations. |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL to ≥6.73 mg/mL[4][5] | A stock solution can be made in DMSO and further diluted in aqueous buffers.[4] |
| Ethanol (EtOH) | ≥2.5 mg/mL | May require gentle warming and sonication.[5] |
Preparation of Dosing Solutions
Proper preparation of this compound solutions is crucial for accurate and safe administration. Aqueous solutions of this compound hydrochloride are not recommended to be stored for more than one day.[4]
3.1. Aqueous Solution Preparation (for Oral and Injectable Routes)
This is the most common method for preparing this compound for in vivo studies.
-
Materials:
-
This compound hydrochloride powder
-
Sterile water for injection, sterile saline (0.9% NaCl), or sterile Phosphate-Buffered Saline (PBS)
-
Sterile vials or tubes
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Sterile filters (0.22 µm) for injectable solutions
-
-
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Weigh the this compound hydrochloride powder accurately using an analytical balance.
-
Add the powder to a sterile vial.
-
Add the desired volume of the chosen aqueous vehicle (sterile water, saline, or PBS).
-
Vortex or sonicate the solution until the this compound is completely dissolved.[6]
-
For injectable routes (subcutaneous or intraperitoneal), sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 2-8°C and use within 24 hours.[4]
-
3.2. DMSO Stock Solution Preparation
For compounds that are difficult to dissolve directly in aqueous solutions, a DMSO stock can be prepared.
-
Protocol:
-
Dissolve this compound hydrochloride in pure DMSO to create a concentrated stock solution (e.g., 1 mg/mL).[4]
-
For administration, further dilute the DMSO stock solution into an aqueous buffer or isotonic saline to the final desired concentration.[4]
-
Ensure the final concentration of DMSO is minimal to avoid solvent-induced physiological effects.[4]
-
Administration Protocols in Animal Models
The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the animal model used.
Table 2: Common Administration Routes and Dosages for this compound in Rodents
| Route of Administration | Animal Model | Typical Dosage Range | Experimental Context |
| Oral Gavage (p.o.) | Rat, Mouse | 1-50 mg/kg | Systemic administration, studies on absorption and metabolism.[7][8] |
| Intraperitoneal (i.p.) | Mouse, Rat | 0.1-20.17 mg/kg[2][6] | Systemic administration, bypassing first-pass metabolism. |
| Subcutaneous (s.c.) | Rat | 0.5-6 mg/kg[9] | Slower, more sustained release compared to i.p. injection. |
4.1. Oral Gavage (p.o.)
Oral gavage ensures precise dosing directly into the stomach.[10][11]
-
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (feeding needle) with a ball tip
-
Syringe
-
-
Protocol:
-
Select the correct size of the gavage needle based on the animal's weight and species.[12]
-
Measure the distance from the animal's mouth to the last rib to determine the appropriate insertion depth and mark the needle.[10]
-
Properly restrain the animal to immobilize its head and align the head and body vertically.[13]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus.[10] Do not force the needle.
-
Once the needle is in place, slowly administer the calculated volume of the this compound solution. The volume should not exceed 1% of the animal's body weight (e.g., a 25g mouse can receive up to 0.25 mL).[10]
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.[10]
-
4.2. Intraperitoneal (i.p.) Injection
-
Materials:
-
Sterile this compound solution
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
-
Protocol:
-
Properly restrain the animal, exposing the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
4.3. Subcutaneous (s.c.) Injection
-
Materials:
-
Sterile this compound solution
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
-
Protocol:
-
Gently lift a fold of skin, typically in the scruff of the neck or along the back, to create a "tent".[14]
-
Insert the needle at a 45-degree angle into the space under the skin.[14]
-
Aspirate slightly to check for blood. If blood appears, withdraw and reinsert the needle in a different location.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Signaling Pathway and Experimental Workflow
5.1. This compound Signaling Pathway
This compound primarily acts as an agonist at D2 and D3 dopamine receptors, which are G-protein coupled receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades involved in motor control and behavior.
Caption: this compound acts as a D2/D3 receptor agonist, inhibiting adenylyl cyclase.
5.2. General Experimental Workflow for this compound Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in an animal model of Parkinson's disease.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disposition of this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (this compound) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 9. This compound Cotreatment Prevents Perivascular Glial Recruitment in a Rat Model of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. downstate.edu [downstate.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Immunohistochemical Detection of c-Fos Expression Following Ropinirole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole is a non-ergoline dopamine agonist with high affinity for the D2 and D3 dopamine receptors. It is widely prescribed for the treatment of Parkinson's disease and restless legs syndrome. The activation of D2/D3 receptors by this compound initiates a cascade of intracellular signaling events that can modulate neuronal activity and gene expression. One of the key immediate early genes used as a marker for neuronal activation is c-Fos. Monitoring c-Fos expression via immunohistochemistry (IHC) provides a valuable tool to map the neuronal circuits affected by this compound and to understand its mechanism of action at a cellular level.
These application notes provide a comprehensive overview of the expected effects of this compound on c-Fos expression and detailed protocols for its immunohistochemical detection in rodent brain tissue.
This compound's Effect on c-Fos Expression: Quantitative Data
This compound treatment has been shown to differentially regulate the expression of c-fos mRNA in various brain regions in rats. The following table summarizes the quantitative changes observed after acute intraperitoneal (i.p.) administration of this compound. This data highlights the region-specific neuronal responses to D2/D3 receptor agonism.
| Brain Region | This compound Dose (mg/kg, i.p.) | Change in c-fos mRNA Expression | Reference |
| Prefrontal Cortex (PFC) | 1, 10 | Increased | [1] |
| Striatum | 1, 10 | Decreased | [1] |
| Nucleus Accumbens (Shell) | 1, 10 | Decreased | [1] |
This table summarizes the findings from a study by Galan-Rodriguez et al. (2014), where c-fos mRNA levels were quantified. While mRNA levels are indicative of gene expression, protein levels of c-Fos as detected by immunohistochemistry are expected to show a corresponding trend.
Signaling Pathway: this compound, D2/D3 Receptors, and c-Fos Regulation
This compound exerts its effects by binding to and activating D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is a key regulator of c-Fos expression. The simplified signaling cascade is depicted below.
Caption: this compound signaling pathway leading to c-Fos expression.
Experimental Workflow: c-Fos Immunohistochemistry
The following diagram outlines the key steps for performing c-Fos immunohistochemistry on brain tissue from this compound-treated animals.
Caption: Experimental workflow for c-Fos immunohistochemistry.
Detailed Protocols
Protocol 1: Animal Treatment and Tissue Preparation
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (250-300g). House animals in a controlled environment (12:12 light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
This compound Administration: Dissolve this compound hydrochloride in 0.9% saline. Administer the desired dose (e.g., 0.1, 1, or 10 mg/kg) via intraperitoneal (i.p.) injection. For control animals, administer an equivalent volume of saline.
-
Time Course: The peak expression of c-Fos protein typically occurs 90-120 minutes after a stimulus. Therefore, sacrifice animals 90 minutes after this compound or saline injection.
-
Perfusion:
-
Deeply anesthetize the animal (e.g., with sodium pentobarbital).
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse transcardially with ice-cold 0.9% saline (approximately 200 mL) until the liver is cleared of blood.
-
Switch to ice-cold 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4) and perfuse with approximately 300-400 mL.
-
-
Brain Extraction and Post-fixation:
-
Carefully extract the brain and post-fix in 4% PFA at 4°C for 12-24 hours.
-
-
Cryoprotection:
-
Transfer the brain to a 20% sucrose solution in 0.1 M PB at 4°C until it sinks.
-
Transfer to a 30% sucrose solution in 0.1 M PB at 4°C until it sinks.
-
-
Sectioning:
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or a freezing microtome.
-
Collect sections in a cryoprotectant solution and store at -20°C for free-floating immunohistochemistry, or mount directly onto charged slides.
-
Protocol 2: c-Fos Immunohistochemistry (Free-Floating Method)
This protocol is adapted for free-floating sections. Adjust volumes as needed for sections mounted on slides.
-
Washing: Wash the sections three times for 10 minutes each in 0.1 M phosphate-buffered saline (PBS, pH 7.4).
-
Endogenous Peroxidase Quenching: Incubate sections in a solution of 1% hydrogen peroxide in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Blocking: Incubate the sections in a blocking solution containing 5% normal goat serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature.
-
Primary Antibody Incubation:
-
Incubate the sections with a rabbit polyclonal anti-c-Fos antibody (e.g., Santa Cruz Biotechnology, sc-52 or similar) diluted in blocking solution. A typical starting dilution is 1:1000 to 1:5000.
-
Incubate for 24-48 hours at 4°C with gentle agitation.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation:
-
Incubate the sections with a biotinylated goat anti-rabbit IgG secondary antibody diluted in blocking solution (e.g., 1:200 to 1:500) for 1-2 hours at room temperature.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Avidin-Biotin Complex (ABC) Incubation:
-
Prepare the ABC reagent (e.g., from a Vector Labs ABC kit) according to the manufacturer's instructions and let it stand for 30 minutes before use.
-
Incubate the sections in the ABC solution for 1-1.5 hours at room temperature.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Signal Detection:
-
Prepare a 3,3'-diaminobenzidine (DAB) substrate solution, with or without nickel enhancement, according to the manufacturer's instructions.
-
Incubate the sections in the DAB solution until the desired brown (or black with nickel) reaction product develops in the cell nuclei. Monitor the reaction under a microscope.
-
Stop the reaction by transferring the sections to PBS.
-
-
Washing: Wash the sections thoroughly with PBS.
-
Mounting, Dehydration, and Coverslipping:
-
Mount the sections onto gelatin-coated or charged microscope slides.
-
Allow the sections to air dry.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 3: Image Analysis and Quantification
-
Image Acquisition:
-
Use a bright-field microscope equipped with a digital camera to capture images of the brain regions of interest (e.g., prefrontal cortex, striatum, nucleus accumbens).
-
Ensure consistent lighting and magnification for all images from all experimental groups.
-
-
Quantification of c-Fos-positive Cells:
-
Define standardized regions of interest (ROIs) for each brain area.
-
Use image analysis software (e.g., ImageJ/Fiji) to count the number of c-Fos-positive nuclei within each ROI. A positive cell is typically defined by a dark, distinct nuclear stain.
-
Set a consistent threshold for staining intensity to be considered positive across all images.
-
For each animal, average the counts from multiple sections per brain region.
-
-
Data Analysis:
-
Express the data as the number of c-Fos-positive cells per unit area (e.g., cells/mm²).
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the number of c-Fos-positive cells between the this compound-treated and control groups.
-
Conclusion
The immunohistochemical detection of c-Fos provides a robust method to investigate the neuronal populations and circuits modulated by this compound. The provided protocols and data offer a framework for designing and executing experiments to further elucidate the neurobiological effects of this important therapeutic agent. Careful adherence to the protocols and systematic quantification will yield reliable and reproducible data for understanding the impact of this compound on neuronal activity.
References
Application Notes and Protocols: Measuring Dopamine Release with Ropinirole using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuroscience and pharmacology, particularly in the development of therapeutics for neurodegenerative disorders like Parkinson's disease, understanding the precise impact of a drug on neurotransmitter dynamics is paramount. Ropinirole, a non-ergoline dopamine agonist, is a frontline treatment for Parkinson's disease and restless legs syndrome.[1] Its therapeutic efficacy is attributed to its high affinity for D2 and D3 dopamine receptors, where it mimics the action of endogenous dopamine.[2]
A critical technique for elucidating the in vivo effects of drugs like this compound on neurotransmitter systems is in vivo microdialysis. This powerful method allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing a dynamic profile of neurotransmitter release and metabolism.[3] When coupled with sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), in vivo microdialysis offers a quantitative measure of how a compound modulates neurochemical signaling.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure dopamine release in response to this compound administration. The information presented is intended to guide researchers in designing and executing robust experiments to characterize the pharmacodynamic properties of this compound and other dopamine agonists.
Mechanism of Action: this compound and Dopamine Signaling
This compound is a potent dopamine agonist with a higher affinity for D3 receptors than for D2 and D4 receptors.[4] It functions by directly stimulating these receptors on both presynaptic and postsynaptic neurons.
Presynaptic D2/D3 Autoreceptors: Dopaminergic neurons possess autoreceptors on their terminals and soma/dendrites. Activation of these presynaptic D2/D3 autoreceptors by dopamine, or an agonist like this compound, triggers a negative feedback loop. This feedback mechanism inhibits the synthesis and release of dopamine from the presynaptic terminal. Therefore, administration of a D2/D3 agonist is expected to decrease the firing rate of dopaminergic neurons and reduce the amount of dopamine released into the synaptic cleft.
Postsynaptic D2/D3 Receptors: On postsynaptic neurons, this compound mimics the effect of dopamine, activating downstream signaling cascades. In conditions of dopamine deficiency, such as Parkinson's disease, this postsynaptic receptor stimulation helps to normalize motor function and alleviate symptoms.
The following diagram illustrates the signaling pathway of a dopaminergic synapse and the points of action for this compound.
Data Presentation
Table 1: Effect of Systemic Quinpirole Administration on Basal Dopamine Levels in the Rat Striatum
| Treatment Group | Dose (mg/kg, s.c.) | N | Basal Dopamine (nM) | % Change from Baseline (Peak Effect) |
| Vehicle (Saline) | - | 8 | 5.2 ± 0.6 | - |
| Quinpirole | 0.1 | 8 | 5.4 ± 0.7 | ↓ 35 ± 5% |
| Quinpirole | 0.5 | 8 | 5.1 ± 0.5 | ↓ 60 ± 8% |
| Quinpirole | 1.0 | 8 | 5.3 ± 0.6 | ↓ 55 ± 7% |
Data are presented as mean ± SEM. The percentage change represents the maximal decrease from the established baseline following drug administration.
Table 2: Time Course of Dopamine Inhibition by Quinpirole (0.5 mg/kg, s.c.)
| Time Post-Injection (min) | % Change in Extracellular Dopamine |
| -40 to 0 (Baseline) | 100% (of baseline) |
| 0 to 20 | ↓ 25 ± 4% |
| 20 to 40 | ↓ 58 ± 7% |
| 40 to 60 | ↓ 60 ± 8% |
| 60 to 80 | ↓ 45 ± 6% |
| 80 to 100 | ↓ 20 ± 5% |
| 100 to 120 | ↓ 10 ± 3% |
Data are presented as a percentage of the pre-injection baseline level.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo microdialysis experiments to assess the effect of this compound on dopamine release in the rat striatum.
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize the rat using isoflurane (1-3% in oxygen) or a ketamine/xylazine cocktail (e.g., 80-100 mg/kg ketamine and 5-10 mg/kg xylazine, intraperitoneally).
-
Stereotaxic Placement: Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Surgical Preparation: Shave the scalp and sterilize the area with povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±2.5 mm.
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to a position just above the target region. For the striatum, the Dorsal-Ventral (DV) coordinate is typically -3.0 mm from the dura.
-
Fixation: Secure the guide cannula to the skull using dental cement and skull screws.
-
Post-operative Care: Administer post-operative analgesics as per IACUC guidelines. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the striatum. The final DV coordinate should be approximately -5.0 mm from the dura.
-
Perfusion: Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. A typical aCSF composition is (in mM): 147 NaCl, 4 KCl, 1.2 CaCl2, and 1.2 MgCl2, at a pH of 7.4.
-
Stabilization: Allow the system to stabilize for at least 2-3 hours to establish a stable baseline of dopamine release.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals. Samples should be collected in vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
This compound Administration: Prepare this compound hydrochloride in sterile saline. Administer the desired dose via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A range of doses can be tested (e.g., 0.1, 0.5, 1.0 mg/kg).
-
Post-injection Sample Collection: Continue to collect dialysate samples at 20-minute intervals for at least 2-3 hours following this compound administration.
-
Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
Protocol 3: Dopamine Analysis by HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.
-
Mobile Phase: A common mobile phase for dopamine analysis consists of a sodium phosphate buffer, methanol, and an ion-pairing agent (e.g., octane sulfonic acid) at a pH of approximately 3.0.
-
Sample Analysis: Thaw the dialysate samples and inject a fixed volume (e.g., 20 µL) into the HPLC system.
-
Quantification: Dopamine is identified by its retention time and quantified by comparing the peak height or area to that of known standards. The concentration is typically expressed in nM.
-
Data Normalization: Express the post-injection dopamine levels as a percentage of the average baseline concentration for each animal.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in an in vivo microdialysis experiment.
References
- 1. Quinpirole elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum: relation to cannabinoid-1 (CB1) receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neonatal quinpirole treatment enhances locomotor activation and dopamine release in the nucleus accumbens core in response to amphetamine treatment in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ropinirole in iPSC-Derived Dopaminergic Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling neurological diseases and screening potential therapeutic compounds. When differentiated into specific neuronal lineages, such as dopaminergic (DA) neurons, they provide a relevant in vitro system for studying disorders like Parkinson's disease. Ropinirole, a non-ergoline dopamine agonist, is a medication primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] It functions by mimicking the action of dopamine, a neurotransmitter that is deficient in these conditions.[3] Specifically, this compound binds to and stimulates dopamine D2 and D3 receptors in the brain.[1][3] This document provides detailed application notes and protocols for the use of this compound in iPSC-derived dopaminergic neuron cultures, based on published research.
Application Notes
Recent studies have utilized iPSC-derived dopaminergic neurons to investigate the cellular and molecular effects of this compound beyond its well-established dopamine receptor agonism. Research indicates that this compound can promote structural plasticity in human iPSC-derived dopaminergic neurons.[4][5] This effect is characterized by an increase in dendritic arborization and soma size, suggesting a role in neuronal health and connectivity.[4][5]
The mechanism underlying these changes involves the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) signaling pathways.[4][5] Treatment of iPSC-derived dopaminergic neurons with this compound has been shown to be mediated through the D3 dopamine receptor.[4][5] These findings highlight the potential of using iPSC-derived DA neurons as a translational model to explore novel therapeutic applications and mechanisms of action for compounds like this compound in central nervous system disorders.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the morphology of iPSC-derived dopaminergic neurons. The data is extracted from a study by Pizzi et al. (2018), where two different human iPSC clones (F3 and NAS2) were differentiated into dopaminergic neurons and treated with this compound for 72 hours.
Table 1: Effect of this compound on Maximal Dendrite Length
| Treatment | F3 Clone (µm, mean ± SEM) | NAS2 Clone (µm, mean ± SEM) |
| Vehicle | 100 ± 5.2 | 100 ± 6.1 |
| This compound (10 µM) | 145.3 ± 8.1*** | 138.9 ± 7.5** |
*Data are expressed as a percentage of the vehicle-treated control. **p<0.01, **p<0.001 vs. vehicle.
Table 2: Effect of this compound on the Number of Primary Dendrites
| Treatment | F3 Clone (mean ± SEM) | NAS2 Clone (mean ± SEM) |
| Vehicle | 4.1 ± 0.2 | 3.9 ± 0.3 |
| This compound (10 µM) | 6.2 ± 0.4*** | 5.8 ± 0.3** |
*Data are expressed as the mean number of primary dendrites per neuron. **p<0.01, **p<0.001 vs. vehicle.
Table 3: Effect of this compound on Soma Area
| Treatment | F3 Clone (µm², mean ± SEM) | NAS2 Clone (µm², mean ± SEM) |
| Vehicle | 100 ± 3.5 | 100 ± 4.2 |
| This compound (10 µM) | 128.4 ± 5.6** | 125.1 ± 6.3* |
*Data are expressed as a percentage of the vehicle-treated control. *p<0.05, *p<0.01 vs. vehicle.
Experimental Protocols
This section provides a detailed protocol for the differentiation of human iPSCs into dopaminergic neurons and their subsequent treatment with this compound for morphological analysis. This protocol is a synthesis of established methods.[6][7][8]
I. Differentiation of Human iPSCs into Dopaminergic Neurons
This protocol outlines a 52-day differentiation process to generate mature dopaminergic neurons.[6]
Materials:
-
Human iPSCs
-
Essential 8 medium
-
Vitronectin-coated plates
-
Geltrex
-
DMEM/F12 medium
-
N2 and B27 supplements
-
Knockout Serum Replacement (KSR)
-
Small molecules and growth factors (see table below)
-
Accutase
-
Laminin and Fibronectin
Differentiation Media and Factors:
| Day Range | Base Medium | Factors and Concentrations |
| Day 0-4 | KSR Medium | LDN193189 (100 nM), SB431542 (10 µM) |
| Day 5-10 | KSR/N2 (1:1) | LDN193189 (100 nM), SB431542 (10 µM), SHH (200 ng/mL), Purmorphamine (2 µM), FGF8 (100 ng/mL), CHIR99021 (3 µM) |
| Day 11-24 | N2 Medium | CHIR99021 (3 µM) |
| Day 25-52+ | NB/B27 Medium | Ascorbic Acid (0.2 mM), BDNF (20 ng/mL), GDNF (20 ng/mL), TGFβ3 (1 ng/mL), Dibutyryl cAMP (1 mM), DAPT (10 µM) |
Procedure:
-
iPSC Culture: Culture human iPSCs in Essential 8 medium on vitronectin-coated plates for at least two passages post-thaw before initiating differentiation.
-
Neural Induction (Day 0): When iPSCs reach 80-90% confluency, replace the medium with KSR medium supplemented with LDN193189 and SB431542.
-
Midbrain Floor Plate Specification (Day 5): Change the medium to a 1:1 mixture of KSR and N2 media supplemented with the factors listed for days 5-10.
-
Dopaminergic Neuron Progenitor Expansion (Day 11): Switch to N2 medium containing CHIR99021.
-
Dopaminergic Precursor Dissociation and Plating (Day 25):
-
Dissociate the cells into single cells using Accutase.
-
Re-plate the cells onto plates coated with Laminin (10 µg/mL) and Fibronectin (2 µg/mL).
-
Culture the cells in NB/B27 medium supplemented with the factors for days 25-52+.
-
-
Maturation (Day 26 onwards): Perform a full media change on day 26. Subsequently, perform half-media changes every 3-4 days. Mature dopaminergic neurons are expected around day 52 and can be maintained for several more weeks.[7]
II. This compound Treatment of iPSC-Derived Dopaminergic Neurons
This protocol describes the treatment of mature dopaminergic neuron cultures with this compound.
Materials:
-
Mature iPSC-derived dopaminergic neuron cultures (Day 70 onwards)[4]
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or DMSO, depending on this compound salt)
-
Culture medium (NB/B27 without maturation factors)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-treatment Conditioning: Three days before starting the this compound treatment, gradually remove BDNF, Ascorbic Acid, cAMP, TGFβ3, GDNF, and DAPT from the culture medium.[4]
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in the appropriate vehicle. Further dilute the stock solution in the culture medium to the desired final concentration (e.g., 10 µM).[4] Prepare a vehicle control with the same final concentration of the vehicle.
-
Treatment:
-
Aspirate the old medium from the dopaminergic neuron cultures.
-
Gently wash the cells once with warm PBS.
-
Add the medium containing this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cultures for the desired duration (e.g., 72 hours for morphological analysis).[4][5]
-
Analysis: Following incubation, the cells can be fixed and processed for immunocytochemistry to analyze neuronal morphology (e.g., staining for MAP2 and Tyrosine Hydroxylase) or other downstream applications.
Visualizations
Signaling Pathway of this compound-Induced Structural Plasticity
Caption: this compound signaling cascade in iPSC-derived dopaminergic neurons.
Experimental Workflow for this compound Application
References
- 1. STERIS PHARMA | this compound Uses, Mechanism of Action, Dosage & Side Effects [sterisonline.com]
- 2. This compound therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Generation of iPSC-derived dopaminergic neurons [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
Troubleshooting & Optimization
Optimizing Ropinirole Concentration for In Vitro Neuroprotection Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ropinirole in in vitro neuroprotection assays. The information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro neuroprotection assays?
A1: Based on published studies, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro neuroprotection assays. A study on human iPSC-derived dopaminergic neurons and SH-SY5Y cells demonstrated neuroprotective effects at 10 µM.[1] In PC12 cells engineered to express the D2 receptor, a dose-dependent increase in cell survival was observed, with significant protection at 1 µM against hydrogen peroxide-induced oxidative stress. Similarly, 1 µM this compound showed protective effects in primary mesencephalic neurons against 6-hydroxydopamine (6-OHDA) toxicity.
Q2: What is the primary mechanism of this compound's neuroprotective action in vitro?
A2: this compound's neuroprotective effects are primarily mediated through its agonistic activity at dopamine D2 and D3 receptors.[2] Activation of these receptors triggers downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways.[1] These pathways, in turn, promote cell survival by upregulating anti-apoptotic proteins like Bcl-2 and increasing the expression of endogenous antioxidant enzymes such as glutathione (GSH), catalase, and superoxide dismutase (SOD).[2][3] Interestingly, some studies suggest that this compound may also exert neuroprotective effects through D2 receptor-independent mechanisms, which involve the reduction of reactive oxygen species (ROS) and correction of aberrant RNA splicing.[4][5]
Q3: Is this compound cytotoxic at effective neuroprotective concentrations?
Q4: How should I prepare a this compound stock solution for cell culture experiments?
A4: this compound hydrochloride is soluble in water, DMSO, and PBS. For cell culture applications, preparing a concentrated stock solution in sterile DMSO or sterile water is common. Subsequently, this stock solution can be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal and non-toxic to the cells.
Q5: What are the key signaling pathways activated by this compound that lead to neuroprotection?
A5: this compound activates several key signaling pathways to confer neuroprotection. The primary pathway involves the activation of dopamine D2/D3 receptors, which leads to the downstream activation of PI3K/Akt and MEK/ERK signaling cascades.[1] Activation of the Akt pathway is known to promote cell survival by inhibiting apoptotic processes. Furthermore, this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and inhibit the release of cytochrome c and the activity of caspase-3.[2][6] Additionally, this compound enhances the cellular antioxidant defense system by increasing the levels and activities of glutathione (GSH), catalase, and superoxide dismutase (SOD).[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable neuroprotective effect | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner (e.g., 0.1, 1, 5, 10 µM). |
| Cell line does not express sufficient levels of D2/D3 receptors. | Verify the expression of D2/D3 receptors in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to express these receptors, such as SH-SY5Y or PC12 cells engineered with D2 receptors. | |
| The chosen neurotoxin and its concentration are too potent, causing overwhelming cell death. | Optimize the concentration of the neurotoxin to induce a moderate level of cell death (e.g., 30-50%) to allow for a window of protection to be observed. | |
| High variability in results | Inconsistent this compound concentration due to improper mixing or degradation. | Ensure the this compound stock solution is thoroughly mixed before each use and stored properly (protected from light and at the recommended temperature). Prepare fresh dilutions for each experiment. |
| Uneven cell seeding density across wells. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to achieve uniform cell distribution. | |
| Unexpected cytotoxicity | This compound concentration is too high. | Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range for your specific cell line. |
| Contamination of the this compound stock solution or cell culture. | Always use sterile techniques for preparing solutions and maintaining cell cultures. Regularly check for signs of contamination. | |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for In Vitro Neuroprotection
| Cell Line | Neurotoxin/Model | Effective this compound Concentration | Outcome |
| SH-SY5Y | Rotenone | 10 µM | Prevention of apoptosis.[2] |
| Human iPSC-derived Dopaminergic Neurons | - | 10 µM | Promoted structural plasticity.[1] |
| PC12 cells with D2 Receptor | Hydrogen Peroxide (H₂O₂) | 1 µM | Increased cell survival. |
| Primary Mesencephalic Neurons | 6-Hydroxydopamine (6-OHDA) | 1 µM | Increased neuronal viability. |
Table 2: Cytotoxicity of this compound in Neuronal Cells
| Cell Line | Assay | Cytotoxicity Information |
| Various Neuronal Cell Lines | MTT/LDH | Generally considered non-cytotoxic at effective neuroprotective concentrations (up to 10 µM). Specific IC50 values are not extensively reported in the provided literature. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Introduce the neurotoxin to induce cell death, while keeping control wells with only medium, cells only, and cells with this compound.
-
After the incubation period with the neurotoxin, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
LDH Assay for Cytotoxicity
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Binding buffer (provided in the kit)
Procedure:
-
Seed and treat cells with this compound and the neurotoxin in appropriate culture plates.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's neuroprotective signaling pathways.
References
- 1. This compound alters gene expression profiles in SH-SY5Y cells: a whole genome microarray study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D2/D3 receptor agonist this compound protects dopaminergic cell line against rotenone-induced apoptosis through inhibition of caspase- and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor-mediated antioxidant and neuroprotective effects of this compound, a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Functions Through a Dopamine Receptor D2‐Independent Mechanism to Ameliorate Amyotrophic Lateral Sclerosis Phenotypes in TARDBP ‐Mutant iPSC‐Derived Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Functions Through a Dopamine Receptor D2-Independent Mechanism to Ameliorate Amyotrophic Lateral Sclerosis Phenotypes in TARDBP-Mutant iPSC-Derived Motor Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ropinirole Solubility Challenges for In Vivo Experiments
For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in in vivo experiments is paramount. A common yet critical hurdle is the proper solubilization of test compounds. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when preparing Ropinirole for animal studies.
Frequently Asked Questions (FAQs)
Q1: Why am I having difficulty dissolving this compound?
A: The most common reason for solubility issues is using the incorrect form of the compound. This compound is typically available as a hydrochloride (HCl) salt and a free base. This compound hydrochloride is highly soluble in water, while the free base is practically insoluble.[1] For most in vivo experiments requiring an aqueous solution, ensure you are using this compound HCl.[2]
Q2: What is the recommended solvent for this compound HCl for in vivo studies?
A: For oral gavage or systemic injections (subcutaneous, intraperitoneal), the recommended solvent is sterile water, isotonic saline, or a phosphate-buffered saline (PBS) solution.[3] this compound HCl has a high solubility of 133 mg/mL in water, making these simple aqueous vehicles suitable for a wide range of concentrations.[2][4]
Q3: My experiment requires a higher concentration than what I can achieve in saline. What are my options?
A: While this compound HCl is very water-soluble, if you encounter issues at very high concentrations, you can try the following:
-
pH Adjustment: this compound HCl shows good solubility in acidic to neutral physiological media. Studies have shown it has the highest solubility in intestinal fluid (pH ~6.8).[5][6] Ensure your vehicle's pH is not excessively basic.
-
Co-solvents: For preclinical studies, water-miscible organic co-solvents can be used.[7] Dimethyl sulfoxide (DMSO) is a common choice, with this compound HCl solubility reported at concentrations up to 30 mg/mL.[8] However, it is crucial to minimize the final concentration of the organic solvent in the administered dose, as it can have physiological effects.[3]
Q4: Can I use heat or sonication to help dissolve this compound HCl?
A: Yes, gentle warming and sonication can be used to aid the dissolution of this compound HCl, especially when preparing solutions in solvents like ethanol or DMSO.[9] For aqueous solutions, vortexing is typically sufficient. Always ensure the solution returns to room temperature and that the compound remains fully dissolved before administration.
Q5: How should I prepare this compound solutions for oral versus intravenous (IV) administration?
A: For oral gavage, a solution in water or saline is standard. For IV administration, the solution must be sterile. This is typically achieved by dissolving the compound in a sterile vehicle (e.g., sterile saline for injection) and filtering the final solution through a 0.22 µm sterile filter to remove any potential particulates.
Q6: How long are prepared this compound HCl solutions stable?
A: It is highly recommended to prepare aqueous solutions fresh on the day of the experiment. One supplier advises against storing aqueous solutions for more than one day to ensure potency and prevent degradation or contamination.[3] If using a stock solution in DMSO, store it at -20°C for long-term stability, but be aware that moisture-absorbing DMSO can reduce solubility over time.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Powder won't dissolve in water or saline. | You are likely using the this compound free base instead of the hydrochloride salt. | Verify the chemical form on the vial and certificate of analysis. For aqueous solutions, This compound HCl is required.[2] |
| You are attempting to prepare a concentration that exceeds the solubility limit. | Recalculate your dosing requirements. Refer to the solubility data below; the solubility of this compound HCl in water is very high (133 mg/mL).[2][4] | |
| Drug precipitates after initial dissolution. | The pH of your buffer or vehicle is too high, converting the soluble salt to the less soluble free base. | Check the pH of your final solution. This compound HCl is more stable and soluble in neutral to acidic conditions.[5] |
| Drug, dissolved in a DMSO stock, precipitates when diluted into an aqueous vehicle. | The final concentration of DMSO is too low to maintain solubility, causing the drug to crash out. | Ensure the residual amount of the organic solvent is insignificant.[3] It may be necessary to use a formulation strategy like a surfactant or cyclodextrin for specific applications requiring high concentrations in aqueous media.[7][10] |
Data and Protocols
Quantitative Data Summary
For ease of reference, the physicochemical properties and solubility of this compound Hydrochloride are summarized below.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄N₂O·HCl | [2] |
| Molecular Weight | 296.84 g/mol | [2][11] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 243-250 °C | [2] |
Table 2: Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | 133 mg/mL | [2][4] |
| 60 mg/mL | [8] | |
| ≥14.95 mg/mL | [9] | |
| PBS (pH 7.2) | ~10 mg/mL | [3] |
| DMSO | 30 mg/mL (fresh DMSO) | [8] |
| ≥6.73 mg/mL (with ultrasonic) | [9] | |
| Ethanol | ≥2.5 mg/mL (with warming/ultrasonic) | [9] |
| Insoluble | [8] | |
| Methanol | Soluble | [11] |
| Acetonitrile | Soluble | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound HCl for Oral Gavage or Systemic Injection (IP/SC)
-
Calculate Requirement: Determine the total mass of this compound HCl needed based on the desired dose (mg/kg), animal weight (kg), dosing volume (mL/kg), and number of animals.
-
Weigh Compound: Accurately weigh the required amount of this compound HCl powder in a sterile conical tube.
-
Add Vehicle: Add the calculated volume of sterile isotonic saline (0.9% NaCl) or sterile water to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle sonication can be used if needed.
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure no particulates are present.
-
Administer: Use the freshly prepared solution for your in vivo experiment promptly.
dot
Caption: Workflow for preparing this compound HCl solution.
This compound Signaling Pathway
This compound functions as a dopamine agonist with a high affinity for D2 and D3 receptors.[2] Its therapeutic effects in conditions like Parkinson's disease are believed to stem from its ability to stimulate postsynaptic D2-type receptors in the brain, mimicking the action of dopamine.[2][12] This interaction with G-protein-coupled receptors leads to the inhibition of adenylyl cyclase, a reduction in intracellular calcium levels, and the activation of potassium channels, ultimately resulting in neuronal inhibition.[13][14]
dot
Caption: this compound's agonistic action on D2/D3 receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound HYDROCHLORIDE - this compound hydrochloride tablet, film coated Alembic Pharmaceuticals Limited [dailymed.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. This compound Hydrochloride | Trusted Suppliers - Chemical Bull [chemicalbull.com]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Ropinirole in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the off-target effects of Ropinirole in cellular models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially due to its off-target activities.
| Issue/Question | Potential Cause(s) & Explanation | Recommended Action(s) |
| Unexpected changes in cell proliferation or viability. | This compound can have off-target effects on pathways regulating cell growth and survival. For instance, its activity at 5-HT2 receptors can influence cell signaling cascades involved in proliferation.[1][2] | 1. Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration for your on-target effect. 2. Cell Line Selection: Use cell lines that do not express the suspected off-target receptors (e.g., 5-HT2, α2-adrenergic receptors). 3. Antagonist Co-treatment: Use specific antagonists for suspected off-target receptors to see if the unexpected effect is reversed. |
| Observed cellular response is not blocked by dopamine D2/D3 receptor antagonists. | This strongly suggests an off-target effect. This compound has known activity at 5-HT2 and α2-adrenergic receptors, and moderate affinity for opioid receptors.[1][3] | 1. Receptor Expression Profiling: Characterize your cellular model to confirm the expression of potential off-target receptors. 2. Broad Spectrum Antagonist Screening: Use a panel of antagonists for serotonergic, adrenergic, and opioid receptors to identify the off-target pathway. |
| Inconsistent results between different cell lines. | Different cell lines have varying expression levels of on-target (D2/D3/D4) and off-target receptors. This can lead to different overall cellular responses to this compound. | 1. Standardize Cell Models: Whenever possible, use a well-characterized cell line with known receptor expression profiles. 2. Cross-Validation: Validate key findings in a secondary cell line with a different receptor expression profile to distinguish on-target from off-target effects. |
| Activation of signaling pathways unrelated to dopamine D2-like receptors (e.g., unexpected changes in intracellular calcium). | This compound's agonism at 5-HT2A receptors can lead to the activation of the phospholipase C pathway, resulting in increased intracellular calcium, which is independent of its action on D2-like receptors that typically inhibit adenylyl cyclase.[1][4] | 1. Pathway-Specific Inhibitors: Use inhibitors of downstream signaling molecules (e.g., PLC, PKC) to confirm the involvement of a specific off-target pathway. 2. Reporter Assays: Employ reporter assays for different signaling pathways (e.g., CREB for cAMP pathway, NFAT for calcium pathway) to dissect the signaling events. |
Frequently Asked Questions (FAQs)
1. What are the primary on-target receptors for this compound?
This compound is a dopamine agonist with high affinity for the D2, D3, and D4 dopamine receptor subtypes.[1] It has the highest affinity for the D3 receptor.[5][6] These receptors are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][8]
2. What are the known off-target receptors and channels for this compound?
This compound has been shown to interact with several other receptors and ion channels, generally with lower affinity than for its primary targets. These include:
-
Serotonin Receptors: It is weakly active at 5-HT2 receptors and is a potent agonist of the 5-HT2B receptor.[1][2]
-
Adrenergic Receptors: It has weak activity at α2-adrenergic receptors.[1][2]
-
Opioid Receptors: this compound has moderate affinity for opioid receptors.[3]
-
Ion Channels: At higher, supra-clinical concentrations, this compound can inhibit cardiac ion channels, including IKr (hERG), Ito, INa, and ICa.[9]
3. How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your model system.
-
Choose Appropriate Cellular Models: Select cell lines that have high expression of your target receptor (e.g., D2/D3) and low or no expression of known off-target receptors.
-
Use Specific Antagonists: Co-incubate your cells with specific antagonists for the suspected off-target receptors to block their activation by this compound.
-
Employ Control Compounds: Use other dopamine agonists with different off-target profiles to confirm that the observed effect is due to the on-target activity.
-
Validate with RNAi: Use techniques like siRNA or shRNA to knock down the expression of the on-target receptor and confirm that the effect of this compound is lost.
4. Where can I find quantitative data on this compound's binding affinities and functional potencies?
The following tables summarize the binding affinities (Ki) and functional potencies (pEC50) of this compound for various receptors.
This compound Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) | Species | Reference(s) |
| Dopamine D2 | 3.7 - 29 | Human | [1][2] |
| Dopamine D3 | 2.9 | Human | [1] |
| Dopamine D4 | 7.8 | Human | [1] |
| 5-HT2 | Weakly active | Rat | [2] |
| α2-Adrenergic | Weakly active | Rat | [2] |
This compound Functional Potency (pEC50)
| Receptor Subtype | pEC50 | Cell Line | Reference(s) |
| Human D2 | 7.4 ± 0.1 | CHO | [10] |
| Human D3 | 8.4 ± 0.1 | CHO | [10] |
| Human D4.4 | 6.8 ± 0.1 | CHO | [10] |
Experimental Protocols
1. Radioligand Binding Assay to Determine Receptor Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 10 µM Haloperidol).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound dilution, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Assay to Measure Functional Agonism at D2-like Receptors
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels, a hallmark of D2-like receptor activation.
-
Materials:
-
Cells expressing the D2-like receptor of interest (e.g., CHO-D2).
-
Forskolin (an adenylyl cyclase activator).
-
This compound hydrochloride.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Starve the cells in serum-free medium for a few hours.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of Forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition of Forskolin-stimulated cAMP production.
-
Visualizations
Caption: this compound's on-target and potential off-target signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical pharmacology of this compound (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Package Insert / Prescribing Information [drugs.com]
- 4. A 5-HT2A receptor inverse agonist, ACP-103, reduces tremor in a rat model and levodopa-induced dyskinesias in a monkey model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterispharma.com [sterispharma.com]
- 6. Update on this compound in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on action potential characteristics and the underlying ion currents in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Ropinirole Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of ropinirole in experimental solutions. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: this compound is susceptible to degradation through hydrolysis (both acidic and alkaline conditions), oxidation, and photolysis.[1][2][3][4] Key degradation products that have been identified include this compound N-oxide and various positional isomers resulting from hydroxylation.[5] Under forced degradation conditions, several degradation products can be observed, which are typically separated and quantified using stability-indicating analytical methods like HPLC and HPTLC.[1][6]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is most unstable in alkaline conditions.[1][6] Studies have shown significant degradation when this compound is refluxed with 1 N NaOH.[1] It exhibits greater stability in acidic and neutral conditions.[1][6] For instance, in one study, this compound showed higher stability in an acidic medium (t½, 146.37 h⁻¹) compared to an alkaline environment (t½, 97.67 h⁻¹).[1]
Q3: Is this compound sensitive to light?
A3: this compound has shown susceptibility to degradation under photolytic stress.[1][3] Exposure to UV light can lead to the formation of degradation products.[7] Therefore, it is recommended to protect this compound solutions from light during experiments and storage.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound hydrochloride is stable under recommended storage conditions, which generally involve protection from light and moisture in a well-sealed container.[8][9] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advisable to prevent degradation.[10] Aqueous formulations have shown stability for extended periods when stored at controlled room temperature (25°C/60% RH) in appropriate packaging.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram during analysis. | Degradation of this compound in the sample solution. | • Prepare fresh solutions before analysis.• Ensure the pH of the mobile phase and sample solvent is appropriate to minimize degradation.• Protect solutions from light and heat. |
| Low assay value for this compound. | Significant degradation has occurred. | • Review the storage conditions of the stock and working solutions.• Investigate the pH of the experimental solution, as alkaline conditions accelerate degradation.[1][6]• Consider the possibility of oxidative degradation and deaerate solvents if necessary. |
| Inconsistent results between experimental replicates. | Instability of this compound under the specific experimental conditions. | • Tightly control the temperature and pH of the experiment.• Minimize the time between sample preparation and analysis.• Use a validated stability-indicating analytical method. |
| Formation of colored impurities in the solution. | Oxidative degradation or interaction with excipients or container components. | • Use high-purity solvents and reagents.• Consider the use of antioxidants in the formulation if appropriate.• Investigate potential leaching from container materials. Trace amounts of iron have been shown to accelerate degradation.[11] |
Quantitative Data Summary
The stability of this compound under various stress conditions has been evaluated in several studies. The following tables summarize the quantitative data on this compound degradation.
Table 1: this compound Degradation under Forced Hydrolysis
| Condition | Duration | Temperature | % Recovery / Degradation | Analytical Method | Reference |
| 1 N HCl | 2 hours (reflux) | 100°C | 89.56% Recovery | HPTLC | [1] |
| 1 N NaOH | 2 hours (reflux) | 100°C | 64.38% Recovery | HPTLC | [1] |
| 2 N HCl | Reflux at various temperatures | 40-80°C | First-order degradation kinetics observed | HPTLC | [1] |
| 2 N NaOH | Reflux at various temperatures | 40-80°C | First-order degradation kinetics observed | HPTLC | [1] |
| Acidic Hydrolysis | - | - | 6.86% Decomposition | HPLC | [6] |
| Alkaline Hydrolysis | 2 days | Room Temperature | 71.67% Recovery (28.33% Decomposition) | HPLC | [6] |
| Neutral Hydrolysis | - | - | ~10% Decomposition | HPLC | [6] |
Table 2: this compound Degradation under Other Stress Conditions
| Condition | Duration | Temperature | % Recovery / Degradation | Analytical Method | Reference |
| Oxidative (30% H₂O₂) | 2 hours (reflux) | 100°C | - | HPTLC | [1] |
| Oxidative (3% H₂O₂) | 2 hours | 80°C | 3.2% Degradation | RP-HPLC | [12] |
| Dry Heat | - | 100°C | - | HPTLC | [1] |
| Thermal Degradation | 48 hours | 80°C | No significant degradation | RP-HPLC | [12] |
| Photodegradation (UV) | 72 hours | - | No significant degradation | RP-HPLC | [12] |
| Photostability (UV light) | 40 hours | 25°C | - | HPLC | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound as described in the literature.[1][6]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or HPLC-grade water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Reflux the mixture for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 80°C).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Reflux the mixture for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 80°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 30%). Keep the mixture at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 2 hours).
-
Thermal Degradation: Place the solid drug powder or a solution of the drug in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of the drug or the solid drug powder to UV light (e.g., in a photostability chamber) for a specified duration (e.g., 72 hours).
3. Sample Analysis:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and alkaline solutions if necessary.
-
Dilute the stressed samples with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the samples using a validated stability-indicating method, such as RP-HPLC or HPTLC, to determine the amount of undegraded this compound and to observe the formation of degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
The following is an example of a stability-indicating RP-HPLC method adapted from published literature.[6][13]
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M ammonium acetate, pH 7) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 20:80 v/v).[6] Alternatively, a mixture of 0.1% orthophosphoric acid (pH 2.61) and methanol (50:50 v/v) can be used.[13]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 250 nm.[6]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak area for this compound and any degradation products.
-
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Simplified degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. db.cbg-meb.nl [db.cbg-meb.nl]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US20230071557A1 - Stable pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: Ropinirole Dosing in Primate Models for Dyskinesia Studies
Welcome to the Technical Support Center for researchers utilizing primate models to investigate Ropinirole dosing strategies and their impact on dyskinesia. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in designing and executing your studies effectively.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound to avoid dyskinesia compared to L-DOPA in primate models of Parkinson's Disease?
A1: Levodopa (L-DOPA), the standard treatment for Parkinson's disease, often leads to motor complications like dyskinesia with long-term use.[1][2] Longer-acting dopamine agonists such as this compound are believed to provide more continuous dopaminergic stimulation, which is associated with a lower incidence of dyskinesia.[1][3] Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primates, a common model for Parkinson's disease, have shown that de novo administration of this compound results in significantly less dyskinesia compared to L-DOPA.[3]
Q2: Is this compound monotherapy effective in controlling parkinsonian symptoms without inducing dyskinesia?
A2: this compound monotherapy has been shown to improve motor disability in MPTP-lesioned primates with a low intensity of involuntary movements.[3] However, in animals previously "primed" with L-DOPA, this compound monotherapy can elicit severe dyskinesias, suggesting that the animal's prior treatment history is a critical factor.[4][5] In drug-naïve primates, this compound monotherapy is associated with a much lower risk of developing dyskinesia compared to L-DOPA.[3][6]
Q3: What is the effect of continuous versus intermittent administration of this compound on dyskinesia?
A3: Continuous subcutaneous infusion of this compound has been demonstrated to reverse motor deficits in MPTP-treated marmosets with a trend towards less marked dyskinesia compared to intermittent oral administration.[1][7] This is because standard oral administration does not maintain constant plasma drug levels.[1] Continuous delivery is thought to provide more stable and continuous dopaminergic stimulation, which may prevent the priming and expression of dyskinesia.[1][7]
Q4: Can combination therapy of this compound and L-DOPA be optimized to reduce dyskinesia?
A4: Yes, the ratio of this compound to L-DOPA in a combination therapy is crucial. A "this compound dominant" combination, where this compound is the primary therapeutic agent supplemented with a low dose of L-DOPA, has been shown to produce no greater intensity of dyskinesia than this compound alone.[3] In contrast, an "L-DOPA dominant" combination can lead to increasingly intense dyskinesia over time.[3] Therefore, a strategy employing this compound as the primary treatment with minimal necessary L-DOPA may delay or reduce the induction of dyskinesias.[3]
Q5: How is dyskinesia quantitatively assessed in primate models?
A5: Dyskinesia in non-human primates is assessed using validated rating scales. These scales often involve video-based scoring of involuntary movements in different body segments.[8][9] Two commonly used scales are the Quantitative Dyskinesia Scale (QDS), which is based on systematic movement counts, and the Global Primate Dyskinesia Rating Scale (GPDRS).[8][9][10] These scales provide a reliable and quantifiable measure of dyskinesia severity, allowing for precise assessment of therapeutic interventions.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of dyskinesia with this compound monotherapy. | The primate may have been previously treated with L-DOPA ("L-DOPA primed"). | Verify the complete treatment history of the animal. If L-DOPA priming is confirmed, consider using drug-naïve animals for studies on de novo this compound therapy. For primed animals, this observation itself is a significant finding. |
| Variable dyskinesia scores within the same treatment group. | Inconsistent drug absorption with oral administration. | Consider switching to a continuous subcutaneous infusion using osmotic minipumps to ensure stable plasma drug levels.[1] Also, ensure consistent timing of drug administration and behavioral assessments relative to feeding schedules. |
| Motor symptoms are not adequately controlled at a this compound dose that avoids dyskinesia. | The therapeutic window for this compound monotherapy may be narrow in some animals. | Consider a "this compound dominant" combination therapy. Gradually introduce a low dose of L-DOPA while maintaining the this compound dose and closely monitor for the emergence of dyskinesia.[3] |
| Difficulty in reliably scoring mild dyskinesia. | The chosen rating scale may lack sensitivity for subtle involuntary movements. | Utilize a quantitative and validated scale like the Quantitative Dyskinesia Scale (QDS) which is designed to be sensitive across all levels of dyskinesia severity.[8][9] Ensure raters are thoroughly trained and blinded to the treatment conditions. |
| Sudden onset of severe dyskinesia after a dose increase. | The dose escalation may have been too rapid, or the new dose exceeds the animal's dyskinesia threshold. | Reduce the this compound dose to the previously tolerated level.[4] Implement a more gradual dose escalation schedule in future experiments. |
Data Presentation
Table 1: Summary of this compound Dosing Strategies and Dyskinesia Outcomes in MPTP-Lesioned Primates
| Treatment Strategy | Primate Model | This compound Dose | L-DOPA Dose | Key Findings on Dyskinesia | Reference |
| Monotherapy vs. L-DOPA | Common Marmoset | Titrated for motor improvement | Titrated for motor improvement | This compound produced a low intensity of involuntary movements, while L-DOPA induced marked dyskinesia. | [3] |
| Combination Therapy (this compound Dominant) | Common Marmoset | Titrated for motor improvement | Low dose | Produced no greater intensity of dyskinesia than this compound alone. | [3] |
| Combination Therapy (L-DOPA Dominant) | Common Marmoset | Low dose | Titrated for motor improvement | Initially little dyskinesia, but became increasingly intense over time. | [3] |
| Oral vs. Continuous Infusion | Common Marmoset | 0.4 mg/kg, BID (oral) | N/A | Low dyskinesia intensity. | [1] |
| Oral vs. Continuous Infusion | Common Marmoset | 0.8 mg/kg/day (infusion) | N/A | Trend towards less marked dyskinesia compared to oral administration. | [1] |
Experimental Protocols
Protocol 1: Induction of Parkinsonism using MPTP in Primates
Objective: To create a stable parkinsonian primate model for subsequent drug studies.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline solution
-
Syringes and needles for injection
-
Primate handling and restraint equipment
-
Validated parkinsonian rating scale
Procedure:
-
Baseline Assessment: For at least two weeks prior to MPTP administration, conduct baseline behavioral assessments using a validated parkinsonian rating scale to establish normal motor function.
-
MPTP Administration: The specific dosing regimen for MPTP can vary. A common approach is a series of intravenous or subcutaneous injections. For example, administer MPTP at a dose of 0.2-0.5 mg/kg daily for 3-5 consecutive days. The exact protocol should be determined based on the primate species and institutional guidelines.
-
Monitoring: Closely monitor the animals for the development of parkinsonian signs such as bradykinesia, rigidity, and tremor.
-
Stabilization: Allow a stabilization period of at least 3-6 weeks after the final MPTP injection. During this time, the parkinsonian symptoms should become stable.
-
Confirmation of Parkinsonism: Conduct regular behavioral assessments to confirm a stable parkinsonian state before initiating any therapeutic interventions.
Protocol 2: Continuous Subcutaneous Infusion of this compound
Objective: To deliver a constant and controlled dose of this compound to assess its effects on motor symptoms and dyskinesia.
Materials:
-
This compound hydrochloride
-
Sterile saline for dissolution
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthesia and post-operative care supplies
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the desired concentration of this compound dissolved in sterile saline. The concentration will depend on the desired daily dose and the pump's flow rate.
-
Surgical Implantation: Anesthetize the primate. Make a small subcutaneous incision, typically in the interscapular region. Create a subcutaneous pocket and insert the filled osmotic minipump.
-
Wound Closure: Close the incision with sutures or surgical staples.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for any signs of infection or discomfort at the implantation site.
-
Behavioral Assessment: Begin behavioral assessments for parkinsonian symptoms and dyskinesia at a predetermined time after pump implantation, allowing for the drug to reach steady-state levels.
Visualizations
References
- 1. Continuous delivery of this compound reverses motor deficits without dyskinesia induction in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparkinsonian activity and dyskinesia risk of this compound and L-DOPA combination therapy in drug naïve MPTP-lesioned common marmosets (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound monotherapy induced severe reversible dyskinesias in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of dyskinesias in a 5-year trial of this compound and L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new, quantitative rating scale for dyskinesia in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new quantitative rating scale for dyskinesia in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Behavioral Responses to Ropinirole in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected behavioral responses observed in mice following the administration of Ropinirole.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and mice, providing potential explanations and solutions.
Issue 1: Unexpected Locomotor Inhibition or Akinesia
Question: My mice are showing decreased movement or freezing behavior after systemic administration of this compound, which is contrary to the expected pro-motor effects. Why is this happening?
Possible Cause & Solution:
-
Activation of D2 Autoreceptors: Systemically administered this compound, a potent D2/D3 dopamine receptor agonist, can activate presynaptic D2 autoreceptors on residual dopamine neurons.[1][2] This activation can lead to an inhibition of dopamine synthesis and release, ultimately causing a paradoxical decrease in motor activity.[1][2][3] This effect is more pronounced in animals with a substantial number of remaining dopamine neurons, such as normal mice or models of early to middle-stage Parkinson's disease.[1][4]
-
Troubleshooting Steps:
-
Re-evaluate the animal model: This inhibitory effect is less likely in models with severe dopamine depletion (e.g., late-stage Parkinson's models like TH KO mice).[1][2] In such models, this compound is more likely to stimulate postsynaptic D2 receptors and increase movement.[1]
-
Consider local administration: Bilateral microinjection of this compound directly into the dorsal striatum has been shown to stimulate movement, bypassing the inhibitory effect on nigral dopamine neurons.[1][2]
-
Dose-response analysis: A biphasic dose-response has been observed with some dopamine agonists, where lower doses may cause sedation.[5] Conduct a thorough dose-response study to identify the optimal dose for locomotor stimulation in your specific model.
-
-
Issue 2: Development of Compulsive or Stereotyped Behaviors
Question: I am observing repetitive, compulsive-like behaviors in my mice, such as excessive grooming, gnawing, or patterned movements, after chronic this compound administration. Is this a known side effect?
Possible Cause & Solution:
-
D2/D3 Receptor Overstimulation: Chronic stimulation of D2 and particularly D3 receptors, for which this compound has a high affinity, is linked to the development of impulsive-compulsive behaviors (ICBs).[6][7][8] This is a known side effect in human patients and has been replicated in animal models.[9][10] These behaviors can manifest as stereotyped hyperactivity, compulsive checking, or maladaptive choices in decision-making tasks.[7]
-
Troubleshooting Steps:
-
Behavioral characterization: Utilize specific behavioral paradigms designed to assess compulsive behaviors, such as the marble-burying test or signal detection tasks, to quantify the observed phenotype.
-
Dose and duration adjustment: The development of ICBs is often dose- and duration-dependent.[9] Consider reducing the dose or the duration of the treatment to see if the compulsive behaviors are attenuated.
-
Investigate genetic background: The susceptibility to developing ICBs may have a genetic component. Ensure that the mouse strain being used is appropriate and consider comparing different strains.
-
-
Issue 3: High Variability in Behavioral Responses
Question: There is significant inter-individual variability in the behavioral responses to this compound within the same experimental group. What could be causing this?
Possible Cause & Solution:
-
Pharmacokinetic Variability: Factors such as age, sex, and metabolic rate can influence the absorption, distribution, metabolism, and excretion of this compound, leading to different effective concentrations in the brain. The half-life of this compound is significantly shorter in rodents compared to humans.[11]
-
Baseline Dopaminergic Tone: The baseline level of dopamine signaling in individual animals can influence the response to a dopamine agonist.
-
Environmental Factors: Stress and anxiety levels can impact the behavioral readout.
-
Troubleshooting Steps:
-
Control for biological variables: Ensure that all animals in the experiment are of the same age, sex, and have been housed under identical conditions.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to the testing environment to reduce stress-induced variability.[12][13]
-
Increase sample size: A larger sample size can help to mitigate the effects of individual variability and increase the statistical power of the study.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-ergoline dopamine agonist that has a high affinity for D2 and D3 dopamine receptors, with a higher affinity for D3 receptors.[5] It has weak activity at 5-HT2 and α2 receptors and virtually no affinity for D1, 5-HT1, GABA, muscarinic, α1, and β-adrenergic receptors.[5] Its therapeutic effects in Parkinson's disease are believed to be due to the stimulation of postsynaptic D2 receptors in the striatum.
Q2: What are the expected behavioral effects of this compound in mouse models of Parkinson's disease?
In mouse models of Parkinson's disease with significant dopamine depletion, this compound is expected to improve motor function. This includes reversing motor deficits, such as bradykinesia and postural instability, as measured by tests like the rotarod and pole test.[14][15]
Q3: Can this compound have anxiolytic or antidepressant-like effects?
Yes, studies have shown that this compound can exhibit anxiolytic-like effects in the mouse black and white box test and the rat elevated plus-maze test. It has also been shown to have antidepressant-like effects.
Q4: Are there any known sex differences in the behavioral response to this compound in mice?
While the provided literature does not extensively detail sex-specific differences in the behavioral responses of mice to this compound, hormonal fluctuations in female mice could potentially influence the variability of behavioral outcomes. It is a crucial parameter to consider and control for in experimental design.
Quantitative Data Summary
Table 1: Effects of this compound on Locomotor Activity in Different Mouse Models
| Mouse Model | This compound Dose | Administration Route | Observed Effect on Locomotion | Reference |
| Normal (WT) Mice | Not specified | Systemic | Inhibition | [1][2] |
| Pitx3Null (residual DA neurons) | Not specified | Systemic | Inhibition | [1][2] |
| Pitx3Null (residual DA neurons) | Not specified | Bilateral dorsal striatal microinjection | Stimulation | [1][2] |
| TH KO (severe DA loss) | Not specified | Systemic and local striatal | Stimulation | [1][2] |
| 6-OHDA-lesioned mice | Not specified | Not specified | Biphasic (low dose sedation, high dose hyperactivity) | [5] |
Table 2: Anxiolytic-like Effects of this compound in Mice
| Behavioral Test | This compound Dose (mg/kg, i.p.) | Key Findings | Reference |
| Black and White Box Test | 0.1 | Statistically significant increase in rearing time and line crosses in the white section | |
| Black and White Box Test | 1 - 10 | Increased rearing time and line crosses in the white section |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
This protocol is for assessing spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning. An automated tracking system with video camera and software is recommended.[4][12]
-
Acclimatization: Bring mice to the testing room in their home cages at least 30-60 minutes before the test to acclimate.[4][12]
-
Procedure: a. Gently place a single mouse into the center of the open field arena.[13] b. Allow the mouse to explore freely for a set period, typically 10-20 minutes.[13][16] c. The automated tracking system will record parameters such as total distance traveled, time spent in different zones (center vs. periphery), rearing frequency, and periods of immobility.
-
Data Analysis: Analyze the recorded parameters to assess locomotor activity (total distance) and anxiety-like behavior (time in the center zone).
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution or other suitable disinfectant between each mouse to remove olfactory cues.[13]
Protocol 2: Rotarod Test for Motor Coordination and Balance
This protocol is used to assess motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Training: a. Acclimate the mice to the stationary rod for a few minutes. b. Train the mice for 2-3 consecutive days with 3-4 trials per day. In each trial, the rod accelerates, and the latency to fall is recorded. A maximum trial duration is typically set (e.g., 300 seconds).
-
Testing: a. Administer this compound or vehicle at the designated time before the test. b. Place the mouse on the rotating rod and start the acceleration protocol. c. Record the latency to fall from the rod. d. Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Compare the latency to fall between the this compound-treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of this compound via the D2 dopamine receptor.
References
- 1. The antiparkinson drug this compound inhibits movement in a Parkinson's disease mouse model with residual dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of this compound (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impulsive-compulsive behaviours and striatal neuroactivity in mildly parkinsonian rats under D2/3 agonist and L-DOPA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impulsive and compulsive behaviour - Caz's story | Parkinson's UK [parkinsons.org.uk]
- 9. A Case of this compound-Induced Compulsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. This compound protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Open field test for mice [protocols.io]
Technical Support Center: Method Validation for Ropinirole Analysis in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Ropinirole analysis in plasma samples. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for this compound quantification in plasma?
A1: The most prevalent methods for the determination of this compound in plasma are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, allowing for lower limits of quantification necessary for pharmacokinetic studies.[3][4]
Q2: What are the typical sample preparation techniques used for this compound analysis in plasma?
A2: Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[1]
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Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from the plasma sample using an immiscible organic solvent, such as ethyl acetate or tert-butyl methyl ether.[5][6]
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Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away.[3]
Q3: What are the key validation parameters to assess for a this compound bioanalytical method?
A3: According to regulatory guidelines (e.g., FDA, ICH), the key validation parameters include specificity, linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantitation (LOQ).[1][7] Stability of the analyte under various conditions (freeze-thaw, short-term, long-term) should also be evaluated.
Q4: What are the expected linearity ranges for this compound analysis in plasma?
A4: The linear range can vary significantly depending on the analytical method. For HPLC-UV methods, a typical range is 0.5-50 ng/mL.[1] For more sensitive LC-MS/MS methods, the range can extend to the picogram level, for instance, from 3.45 to 1200 pg/mL or 20-1,200 pg/mL.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase pH. This compound is a basic compound, and a mobile phase pH close to its pKa can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH. Using a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid) can improve peak symmetry.[1] Ensure the column is properly conditioned with the mobile phase before injection.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Consider using a column with end-capping or adding a competing base, like triethylamine, to the mobile phase to minimize secondary interactions.
Issue 2: Low Recovery of this compound
-
Possible Cause: Inefficient extraction during sample preparation.
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Solution (for LLE): Optimize the extraction solvent and pH. Ensure vigorous vortexing for adequate mixing of the aqueous and organic phases.
-
Solution (for SPE): Evaluate different sorbent types and elution solvents. Ensure the conditioning, loading, washing, and elution steps are performed correctly and at the appropriate flow rates.
Issue 3: High Matrix Effect in LC-MS/MS Analysis
-
Possible Cause: Co-elution of endogenous plasma components (e.g., phospholipids) that suppress or enhance the ionization of this compound.
-
Solution:
-
Optimize Chromatography: Modify the gradient elution profile to better separate this compound from interfering matrix components.
-
Improve Sample Preparation: Switch to a more selective sample preparation technique like SPE or LLE to remove a larger portion of the matrix components.[6] For example, liquid-liquid extraction with ethyl acetate has been shown to reduce the levels of lysoglycerophosphocholines, a source of matrix effect.[6]
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Use an Isotopic Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Issue 4: Inconsistent Results (Poor Precision)
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent pipetting of all solutions, including plasma, internal standard, and extraction solvents. Automating the sample preparation process can also improve precision.
-
Possible Cause: Instrument variability.
-
Solution: Perform regular instrument maintenance and calibration. Check for leaks in the HPLC/LC-MS system. Ensure the autosampler is functioning correctly and maintaining the set temperature.
Data Presentation
Table 1: Comparison of HPLC-UV Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Column | µ-bondapack C18 (150x4.6 mm, 5µm)[1] | C18 Kromasil (250 mm x 4 mm)[8] |
| Mobile Phase | Methanol: 0.1% Trifluoroacetic acid (78:22)[1] | Acetonitrile:Phosphate buffer (pH 6.0) with 0.3% triethanolamine (55:45, v/v)[8] |
| Detection | UV at 245 nm[9] | UV at 245 nm[8] |
| Linearity Range | 0.5 - 50 ng/mL[1] | 2.5 - 50 µg/mL |
| LOD | 0.2 ng/mL[1] | 0.8 µg/mL[8] |
| LOQ | 0.5 ng/mL[1] | 2.4 µg/mL[8] |
| Intra-day Precision (CV%) | 1.11 - 3.58%[1] | < 2% |
| Inter-day Precision (CV%) | 2.42 - 3.89%[1] | < 2% |
| Accuracy | 97.05 ± 0.68%[1] | Not Reported |
Table 2: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Solid-Phase Extraction[3] | Liquid-Liquid Extraction (tert-butyl methyl ether)[5] | Liquid-Liquid Extraction (ethyl acetate)[6] |
| Column | Hypurity C18 | Gemini NX3[5] | Not specified |
| Mobile Phase | 0.2% Ammonia solution:Acetonitrile (20:80, v/v)[4] | 10mM Ammonium formate (pH 6.0) and 10mM Ammonium formate in Methanol (gradient)[5] | Not specified |
| Linearity Range | 20 - 1200 pg/mL[3] | 200 - 10000 pg/mL[5] | 0.01 - 20 ng/mL[6] |
| LLOQ | Not specified | 80 pg/mL[5] | 0.01 ng/mL[6] |
| Recovery | 90.45%[3] | 73%[5] | Not specified |
| Intra-day Precision | < 15%[3] | ≤15% (≤20% at LLOQ)[5] | Not specified |
| Inter-day Precision | < 15%[3] | ≤15% (≤20% at LLOQ)[5] | Not specified |
| MS/MS Transition | 261.2 → 114.2[4] | 261.2 → 114.2[5] | Not specified |
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a synthesized example based on published methods.[3][4][5]
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Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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To 500 µL of plasma sample, add the internal standard solution.
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Load the sample onto the conditioned SPE cartridge.
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Wash the cartridge with 1 mL of a water/methanol mixture to remove interferences.
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Elute this compound and the internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
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Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.2% ammonia solution) and an organic component (e.g., acetonitrile).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. A New HPLC Method for Determination of this compound in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. akjournals.com [akjournals.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and this compound in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-UV method development and validation for the quantification of this compound in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing tachyphylaxis to Ropinirole effects in long-term animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering tachyphylaxis—a rapid decrease in response to a drug after repeated doses—to Ropinirole in long-term animal studies.
Troubleshooting Guides
Issue 1: Diminished Motor Response to this compound Over Time
Question: We are observing a reduced efficacy of this compound in our 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease after several weeks of daily administration. How can we troubleshoot this?
Answer:
A diminished motor response to this compound in long-term studies can be multifactorial. Here is a step-by-step guide to investigate the potential causes:
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Differentiate Between Central and Peripheral Tachyphylaxis: Studies have shown that tolerance may develop to the peripheral effects of this compound (e.g., hypotension) but not necessarily to its central effects on motor activity.[1] It is crucial to determine if the observed tolerance is genuinely a reduction in the desired therapeutic effect or a consequence of peripheral side effects influencing behavior.
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Recommendation: Monitor cardiovascular parameters (blood pressure, heart rate) alongside motor assessments to identify any correlation between the development of cardiovascular tolerance and changes in motor response.
-
-
Investigate Dopamine Receptor Desensitization: Prolonged stimulation of D2/D3 receptors by this compound can potentially lead to receptor desensitization or downregulation.
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Recommendation:
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Conduct ex vivo autoradiography or Western blot analysis on brain tissue from long-term treated and control animals to quantify D2 and D3 receptor expression levels in the striatum.
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A study on a chronic model of Parkinson's disease in rats suggested that over-expression of both D2 and D3 receptors enhanced the motor effects of a subtherapeutic dose of this compound, indicating the importance of receptor density for the drug's efficacy.[2]
-
-
-
Assess Downstream Signaling Pathways: Chronic this compound administration may lead to alterations in intracellular signaling cascades, contributing to a reduced cellular response.
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Recommendation: Investigate changes in the β-arrestin-AKT-GSK3β intracellular cascade, as chronic this compound treatment has been shown to upregulate this pathway. This could represent a compensatory mechanism leading to tachyphylaxis.
-
-
Consider Pharmacokinetic Factors: While one study indicated that tolerance to hypotensive effects was not due to altered plasma/drug concentrations, it is a factor to consider, especially with potential changes in animal metabolism over long-term studies.[1]
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Recommendation: Measure plasma concentrations of this compound at different time points during the study to rule out changes in drug metabolism or clearance as a cause for the reduced effect.
-
Issue 2: Inconsistent Behavioral Responses to this compound
Question: Our marmoset model of MPTP-induced parkinsonism shows variable responses to chronic this compound treatment. Some animals maintain a good response, while others seem to develop tolerance. What could be causing this variability?
Answer:
Variability in response to long-term this compound treatment can be a significant challenge. Some preclinical studies have reported no tolerance to the motor benefits of this compound in marmosets after twice-daily treatment.[3] However, if you are observing variability, consider the following:
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Severity of the Lesion: The extent of dopaminergic neuron degeneration can influence the response to dopamine agonists. Animals with more severe lesions may have a different threshold for developing tolerance.
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Recommendation: Ensure a consistent and verified lesioning procedure. Stratify animals based on the severity of their initial motor deficits to analyze if there is a correlation between lesion severity and the development of tachyphylaxis.
-
-
Dosing Regimen: The dose and frequency of this compound administration can impact the development of tolerance. Continuous high-dose stimulation of receptors is more likely to induce desensitization.
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Recommendation: Experiment with different dosing schedules. An intermittent or "pulsatile" dosing strategy might be less likely to induce tachyphylaxis compared to a continuous high-dose regimen.
-
-
Genetic Variability: Individual genetic differences within the animal colony could lead to variations in drug metabolism, receptor expression, or downstream signaling, contributing to differing responses.
-
Recommendation: If significant and consistent inter-individual variability is observed, consider investigating genetic markers related to dopamine metabolism and receptor function.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-ergoline dopamine agonist that has a high affinity for dopamine D2 and D3 receptors.[4][5] It mimics the action of dopamine in the brain, compensating for the reduced dopamine levels in conditions like Parkinson's disease.[5] this compound is selective for D3 receptors over D2 and D4 receptors.[6]
Q2: Is there conclusive evidence of tachyphylaxis to the therapeutic effects of this compound in animal models?
A2: The evidence is not entirely conclusive and appears to be context-dependent. Some studies in rodents and marmosets have shown no tolerance to the motor benefits of this compound with chronic treatment.[3] However, other research in cynomolgus monkeys and spontaneously hypertensive rats demonstrated tolerance to the hypotensive (peripheral) effects of this compound within a week of repeated dosing, while the central (hypolocomotor) effects did not show tolerance in the same timeframe.[1]
Q3: What are the potential molecular mechanisms underlying this compound tachyphylaxis?
A3: While not fully elucidated for this compound's therapeutic effects, potential mechanisms include:
-
Dopamine Receptor Downregulation/Desensitization: Continuous stimulation by an agonist can lead to a decrease in the number of receptors on the cell surface or a reduction in their signaling efficacy.
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Compensatory Changes in Downstream Signaling: Chronic activation of D2/D3 receptors may trigger intracellular feedback mechanisms, such as the upregulation of the β-arrestin pathway, which can dampen the cellular response to the drug.
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Increased Sympathetic Tone: In the context of peripheral hypotensive effects, tolerance may be due to a compensatory increase in basal sympathetic tone rather than a downregulation of peripheral dopamine D2-like receptors.[1]
Q4: Are there any proposed strategies to mitigate this compound tachyphylaxis in a research setting?
A4: Based on general principles of pharmacology and the available literature, you could consider:
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Intermittent Dosing: "Drug holidays" or a less frequent dosing schedule may allow for the resensitization of dopamine receptors.
-
Dose Adjustment: Carefully titrating the dose to the minimum effective level may reduce the likelihood of receptor desensitization.
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Combination Therapy: Combining this compound with agents that have different mechanisms of action might allow for a lower dose of this compound to be used, potentially delaying the onset of tachyphylaxis. For instance, studies have explored combining this compound with L-DOPA.[7]
Data Presentation
Table 1: Efficacy of this compound in Different Animal Models of Parkinson's Disease
| Animal Model | Behavioral Test | This compound ED₅₀ (mg/kg) | Bromocriptine ED₅₀ (mg/kg) | Reference |
| 6-OHDA-lesioned rats | Turning behavior | 20.17 | 11.99 | [4] |
| Reserpine-induced catalepsy in rats | Catalepsy reversal | 18.55 | 12.56 | [4] |
| VMT-lesioned monkeys | Tremor reduction | 0.18 | 2.63 | [4] |
Table 2: Functional Potency of this compound at Human Dopamine Receptor Subtypes
| Receptor Subtype | pEC₅₀ | Reference |
| hD₂ | 7.4 | [6] |
| hD₃ | 8.4 | [6] |
| hD₄ | 6.8 | [6] |
Experimental Protocols
Protocol 1: Induction of a Parkinsonian Model in Rats using 6-OHDA
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Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease.
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Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
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Secure the animal in a stereotaxic frame.
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Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
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Allow the animals to recover for at least one month post-surgery.
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Confirm the lesion by assessing motor deficits, such as forelimb akinesia, and by observing robust circling behavior in response to a dopamine agonist like apomorphine (e.g., ≥ 8 rotations/minute).[2]
-
Protocol 2: Assessment of Motor Behavior in 6-OHDA-Lesioned Rats
-
Objective: To quantify the motor effects of this compound.
-
Procedure:
-
Administer this compound (e.g., 0.2 mg/kg, i.p.) daily for the duration of the study.[2]
-
At specified time points (e.g., weekly), place the animals in a circular arena.
-
Record the number of full contralateral rotations for a set period (e.g., 60 minutes).
-
A decrease in the number of rotations at a given dose over time may indicate tachyphylaxis.
-
Visualizations
Caption: Potential molecular pathways leading to tachyphylaxis with chronic this compound administration.
Caption: A logical workflow for investigating the underlying causes of this compound tachyphylaxis in animal studies.
References
- 1. Tolerance to peripheral, but not central, effects of this compound, a selective dopamine D2-like receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of D2/D3 receptors increases efficacy of this compound in chronically 6-OHDA-lesioned Parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of this compound (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Cotreatment Prevents Perivascular Glial Recruitment in a Rat Model of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ropinirole and Levodopa on Motor Symptoms in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the therapeutic effects of Ropinirole and Levodopa on motor symptoms in established animal models of Parkinson's disease. The following sections present quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of the differential effects of these two cornerstone antiparkinsonian agents.
Executive Summary
Levodopa (L-DOPA), the metabolic precursor to dopamine, remains the gold standard for symptomatic treatment of Parkinson's disease, offering robust efficacy in restoring motor function. However, its long-term use is often complicated by the development of motor fluctuations and dyskinesias. This compound, a non-ergoline dopamine agonist, provides a direct-acting alternative that stimulates dopamine receptors. Preclinical studies in rodent and primate models of Parkinson's disease have been instrumental in elucidating the distinct profiles of these two drugs on motor symptoms and their underlying neurobiological mechanisms. This guide synthesizes key findings from this body of research to provide a clear, comparative overview for the scientific community.
Data Presentation: Comparative Efficacy on Motor Symptoms
The following tables summarize quantitative data from head-to-head and parallel investigations of this compound and Levodopa on key motor parameters in animal models of Parkinson's disease.
Table 1: Effect on Rotational Behavior in 6-OHDA-Lesioned Rats
| Treatment Group | Dose | Peak Contralateral Rotations (turns/min) | Total Contralateral Rotations (over 120 min) | Reference |
| Levodopa | 25 mg/kg | ~15 | ~1200 | [1] |
| This compound | 0.5 mg/kg | ~10 | ~800 | [1] |
| Vehicle | - | <1 | <50 | [1] |
Table 2: Effect on Locomotor Activity and Disability in MPTP-Lesioned Marmosets
| Treatment Group | End-of-Study Locomotor Activity (counts/hr) | Mean Disability Score (lower is better) | Dyskinesia Score (higher indicates more severe) | Reference |
| Levodopa | ~1200 | ~4 | ~15 | [2] |
| This compound | ~1000 | ~6 | ~3 | [2] |
| MPTP (untreated) | ~200 | ~15 | 0 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
6-Hydroxydopamine (6-OHDA)-Induced Rotational Behavior in Rats
This model is a classic paradigm for assessing the efficacy of antiparkinsonian drugs.
-
Animal Model: Unilateral lesion of the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in adult male Sprague-Dawley rats. This procedure leads to a near-complete depletion of dopamine in the striatum on the lesioned side, resulting in motor asymmetry.
-
Drug Administration:
-
Levodopa (25 mg/kg) was administered intraperitoneally (i.p.) in combination with the peripheral decarboxylase inhibitor benserazide (12.5 mg/kg i.p.).
-
This compound (0.5 mg/kg) was administered subcutaneously (s.c.).
-
Vehicle (saline) was administered as a control.
-
-
Behavioral Assessment: Following drug administration, rats were placed in automated rotometer bowls. The number of full 360° contralateral (away from the lesioned side) rotations was recorded continuously for 120 minutes. The peak rotational rate (turns/min) and the total number of rotations were quantified.[1]
MPTP-Induced Parkinsonism in Common Marmosets
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model closely mimics the motor symptoms of human Parkinson's disease.
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Animal Model: Adult male and female common marmosets (Callithrix jacchus) were treated with MPTP to induce parkinsonian symptoms.
-
Drug Administration:
-
Levodopa was administered orally (p.o.) in combination with carbidopa.
-
This compound was administered orally (p.o.).
-
Doses were titrated for each animal to produce a similar level of improvement in disability and increase in locomotion.
-
-
Behavioral Assessment:
-
Locomotor Activity: Measured using infrared activity monitors.
-
Disability Score: A standardized rating scale was used to assess the severity of parkinsonian features, including bradykinesia, tremor, and posture.
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Dyskinesia Score: The severity of abnormal involuntary movements was rated by a trained observer.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the differential effects of this compound and Levodopa, as well as a typical experimental workflow for their preclinical comparison.
Caption: Mechanism of action of Levodopa and this compound.
Caption: Experimental workflow for preclinical drug comparison.
Discussion and Conclusion
The preclinical data presented in this guide highlight the distinct therapeutic profiles of this compound and Levodopa in animal models of Parkinson's disease. Levodopa consistently demonstrates superior efficacy in reversing motor deficits, as evidenced by the greater induction of contralateral rotations in 6-OHDA-lesioned rats and a more pronounced improvement in disability scores in MPTP-lesioned primates.[1][2] However, this potent effect is associated with a significantly higher propensity to induce dyskinesias.[2]
In contrast, this compound exhibits a more modest, yet still significant, improvement in motor symptoms.[1][2] Crucially, its use is associated with a markedly lower incidence and severity of dyskinesias in primate models.[2] The differential impact on dyskinesia may be partly explained by their distinct effects on downstream signaling pathways. For instance, chronic Levodopa treatment has been shown to upregulate the expression of opioid peptide precursors in the striatum, a neurochemical alteration linked to the development of dyskinesias, an effect not observed with this compound treatment.[1]
These findings from animal models are largely consistent with clinical observations and underscore the trade-off between maximal efficacy and the risk of motor complications that guides therapeutic choices in Parkinson's disease. The experimental models and protocols described herein provide a robust framework for the continued investigation of novel therapeutic strategies aimed at optimizing motor symptom control while minimizing adverse effects.
References
- 1. Antiparkinsonian activity and dyskinesia risk of this compound and L-DOPA combination therapy in drug naïve MPTP-lesioned common marmosets (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-treatment with dopamine agonists influence L-dopa mediated rotations without affecting abnormal involuntary movements in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Ropinirole's Neuroprotective Edge in Toxin-Induced Parkinson's Models: A Comparative Analysis
A comprehensive examination of Ropinirole's neuroprotective capabilities reveals promising potential in mitigating neuronal damage in preclinical models of Parkinson's disease. This guide provides a comparative analysis of this compound against other therapeutic alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
This compound, a non-ergoline dopamine agonist, has demonstrated significant neuroprotective effects in various toxin-induced models of Parkinson's disease, primarily those utilizing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA). These models mimic the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological hallmark of the disease. This guide synthesizes findings from multiple studies to offer researchers, scientists, and drug development professionals a clear comparison of this compound's performance against Levodopa, the gold standard in Parkinson's therapy, and other dopamine agonists like Bromocriptine and Pramipexole.
Comparative Efficacy of this compound
Experimental evidence consistently points towards this compound's ability to protect dopaminergic neurons from toxin-induced degeneration. Studies in MPTP-treated mice have shown that this compound treatment significantly attenuates the loss of these critical neurons.[1] Furthermore, in a rat model of Parkinson's disease induced by 6-OHDA, this compound has been shown to be effective.[2]
This compound versus Levodopa
Clinical and preclinical studies suggest that this compound may offer neuroprotective advantages over Levodopa. A key clinical study, the REAL-PET study, demonstrated that patients with early Parkinson's disease treated with this compound had a significantly slower decline in dopamine transporter imaging compared to those treated with Levodopa, suggesting a disease-modifying effect.[3][4] In a 5-year clinical trial, initial treatment with this compound was associated with a lower incidence of dyskinesias, a common and debilitating side effect of long-term Levodopa therapy.[4]
This compound versus Other Dopamine Agonists
When compared to other dopamine agonists, this compound demonstrates a competitive neuroprotective profile. In MPTP-treated marmosets, both this compound and Bromocriptine induced less dyskinesia than Levodopa when administered de novo.[5] However, in some rodent models, Bromocriptine appeared more potent in certain behavioral tests.[6] Comparisons with Pramipexole in human iPSC-derived dopaminergic neurons suggest that both drugs promote structural plasticity through similar signaling pathways, including BDNF and mTOR.[7] A network meta-analysis of non-ergot dopamine agonists in early Parkinson's disease indicated that while efficacy was broadly similar across the class, this compound was associated with a higher incidence of certain adverse events.
Mechanistic Insights into this compound's Neuroprotection
This compound's neuroprotective effects are believed to be mediated through multiple mechanisms, primarily its anti-apoptotic and antioxidant properties.
Anti-Apoptotic Pathways
In MPTP-induced models, this compound has been shown to modulate key proteins involved in the apoptotic cascade. It increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, inhibits the release of cytochrome c from the mitochondria, and reduces the activity of caspase-3, a critical executioner enzyme in apoptosis.[1]
Antioxidant Effects
While this compound's direct free radical scavenging activity is considered weak, its neuroprotective effects are also attributed to the activation of endogenous antioxidant systems.
Experimental Data Summary
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of this compound with other agents in toxin-induced Parkinson's models.
Table 1: Neuroprotective Effects of this compound in the MPTP Mouse Model
| Treatment Group | Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra (% of Control) | Striatal Dopamine Levels (% of Control) | Reference |
| Vehicle + Saline | 100 ± 5.2 | 100 ± 6.8 | [1] |
| Vehicle + MPTP | 45 ± 3.1 | 38 ± 4.5 | [1] |
| This compound (2 mg/kg) + MPTP | 78 ± 4.9 | 71 ± 5.3 | [1] |
| Levodopa (20 mg/kg) + MPTP | 52 ± 3.8 | 45 ± 4.1 | [3] |
*p < 0.05 compared to Vehicle + MPTP
Table 2: Comparative Effects on Motor Behavior in the 6-OHDA Rat Model
| Treatment Group | Apomorphine-Induced Rotations (turns/min) | Forelimb Use Asymmetry (%) | Reference |
| Sham | 0.5 ± 0.2 | 5 ± 1.2 | [2] |
| 6-OHDA + Vehicle | 7.8 ± 1.1 | 85 ± 5.4 | [2] |
| 6-OHDA + this compound (0.5 mg/kg) | 3.2 ± 0.8 | 35 ± 4.1 | [2] |
| 6-OHDA + Bromocriptine (5 mg/kg) | 4.1 ± 0.9 | 42 ± 4.8 | [6] |
*p < 0.05 compared to 6-OHDA + Vehicle
Detailed Experimental Protocols
To ensure transparency and facilitate replication, the following are detailed methodologies for the key experiments cited in this guide.
MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Toxin Administration: MPTP-HCl is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 20 mg/kg four times at 2-hour intervals.[8][9][10]
-
Drug Treatment: this compound (0.5, 1, or 2 mg/kg) or a comparator drug is administered i.p. 30 minutes before the first MPTP injection and then daily for a specified period (e.g., 7 days).[1]
-
Behavioral Assessment: Motor coordination and balance are assessed using the rotarod test. Bradykinesia is evaluated using the pole test.
-
Histological Analysis: Brains are collected, and sections of the substantia nigra are stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons.
-
Biochemical Assays: Protein levels of Bcl-2, Bax, cytochrome c, and cleaved caspase-3 in the substantia nigra are determined by Western blot analysis.
6-OHDA-Induced Parkinson's Disease Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats, weighing 200-250g.
-
Toxin Administration: 6-OHDA is injected unilaterally into the medial forebrain bundle to create a hemiparkinsonian model.[2][11]
-
Drug Treatment: this compound (e.g., 0.5 mg/kg) or a comparator drug is administered subcutaneously (s.c.) daily, starting after the lesion has been established.[2]
-
Behavioral Assessment: Rotational behavior is induced by apomorphine and quantified to assess the extent of the dopamine lesion and the effect of the treatment. The cylinder test is used to measure forelimb use asymmetry.
-
Histological Analysis: Similar to the MPTP model, TH immunohistochemistry is performed to assess the loss of dopaminergic neurons in the substantia nigra.
Conclusion
The evidence presented in this guide strongly supports the neuroprotective effects of this compound in preclinical, toxin-induced models of Parkinson's disease. Its ability to attenuate neuronal loss through anti-apoptotic and antioxidant mechanisms, coupled with a favorable profile in reducing the long-term motor complications associated with Levodopa, positions this compound as a significant therapeutic agent. While direct comparisons with other dopamine agonists reveal a nuanced picture with varying potency in different models and outcome measures, this compound consistently demonstrates a robust neuroprotective capacity. Further research focusing on head-to-head comparisons in standardized models will be crucial to fully elucidate the relative merits of different neuroprotective strategies for Parkinson's disease.
References
- 1. This compound protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Cotreatment Prevents Perivascular Glial Recruitment in a Rat Model of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slower progression of Parkinson's disease with this compound versus levodopa: The REAL-PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Medical Management of Parkinson's Disease: Levodopa versus Dopamine Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo administration of this compound and bromocriptine induces less dyskinesia than L-dopa in the MPTP-treated marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. modelorg.com [modelorg.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Ropinirole vs. Other Dopamine Agonists: A Comparative Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ropinirole with other dopamine agonists, supported by experimental data from a range of studies. The following sections detail the comparative efficacy, receptor binding and functional potency, and the underlying signaling pathways.
Comparative Efficacy in Preclinical Models
This compound has been evaluated in various preclinical models, primarily for its potential in treating Parkinson's disease and for its emetic properties.
Anti-Parkinsonian Effects
In rodent models of Parkinson's disease, this compound has demonstrated efficacy in reversing motor deficits. For instance, in 6-hydroxydopamine (6-OHDA)-lesioned mice, this compound induced contralateral circling, a behavior indicative of dopamine receptor stimulation, with no tolerance observed after 14 days of treatment.[1] Similarly, in marmosets with MPTP-induced parkinsonism, this compound reversed motor and behavioral deficits.[1] When compared to levodopa, this compound showed beneficial effects without inducing emesis, a common side effect of levodopa.[1]
A study in a rat model of L-DOPA-induced dyskinesia showed that a combination of this compound (0.5 mg/kg) and a lower dose of L-DOPA (3 mg/kg) had similar anti-akinetic and dyskinetic effects as a higher dose of L-DOPA (6 mg/kg) alone.[2]
Emetic Effects
Preclinical studies in dogs have compared the emetic efficacy of this compound with apomorphine. Both intravenous apomorphine and ophthalmic this compound were found to be highly effective at inducing vomiting in healthy dogs.[3] One study reported 100% efficacy for this compound and 95.8% for apomorphine.[3] However, the onset of vomiting was more rapid with apomorphine.[3] Another study in a clinical setting found that apomorphine had a higher first-dose success rate for inducing emesis (99%) compared to this compound (81%).[4]
| Dopamine Agonist | Animal Model | Key Findings | Reference |
| This compound | 6-OHDA-lesioned mice | Caused contralateral circling with no tolerance after 14 days. | [1] |
| This compound | MPTP-lesioned marmosets | Reversed motor and behavioral deficits without emesis. | [1] |
| This compound & L-DOPA | 6-OHDA-lesioned rats | Combination of this compound and L-DOPA had similar anti-akinetic and dyskinetic effects as L-DOPA alone. | [2] |
| This compound vs. Apomorphine | Healthy dogs | Both highly effective for emesis; apomorphine had a faster onset. | [3] |
| This compound vs. Apomorphine | Client-owned dogs (emergency setting) | Apomorphine had a higher first-dose emetic success rate. | [4] |
Receptor Binding and Functional Potency
This compound is a selective dopamine D2-like receptor agonist.[5] Preclinical studies have characterized its binding affinity and functional potency at different dopamine receptor subtypes.
A study using Chinese hamster ovary (CHO) cells expressing human dopamine receptors found that this compound has a 10-fold functional selectivity for the D3 receptor over the D2 and D4 receptors.[6]
| Dopamine Agonist | Receptor Subtype | pEC50 | Selectivity | Reference |
| This compound | hD2 | 7.4 | - | [6] |
| This compound | hD3 | 8.4 | 10-fold > hD2, hD4 | [6] |
| This compound | hD4 | 6.8 | - | [6] |
The major human metabolite of this compound, SKF-104557, showed similar radioligand binding affinities to this compound at D2 and D3 receptors but had lower functional potencies.[6]
Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that activate multiple intracellular signaling pathways.[7][8] D2-like receptors, the primary target of this compound, are typically coupled to Gαi/o proteins.[8][]
Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP).[8] The dissociation of the G protein βγ subunits can also modulate other signaling pathways.[8] Furthermore, D2 receptor activation can involve β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as activation of other signaling cascades like the ERK pathway.[8][10]
The following diagrams illustrate the general signaling pathway for D2-like dopamine receptors and a typical experimental workflow for assessing dopamine agonist activity.
References
- 1. Preclinical pharmacology of this compound (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Cotreatment Prevents Perivascular Glial Recruitment in a Rat Model of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophthalmic this compound is an equally effective emetic agent in healthy dogs compared to intravenous apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound versus Apomorphine for Emesis Induction in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bias analyses of preclinical and clinical D2 dopamine ligands: studies with immediate and complex signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bias Analyses of Preclinical and Clinical D2 Dopamine Ligands: Studies with Immediate and Complex Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Ropinirole's effects in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Ropinirole, a non-ergoline dopamine agonist, across various animal species commonly used in preclinical research. The data presented herein is intended to assist researchers in designing and interpreting studies aimed at understanding the efficacy and safety profile of this compound.
Mechanism of Action
This compound primarily functions as a selective agonist for the D2 and D3 dopamine receptor subtypes, with a higher affinity for D3 receptors.[1][2] Its therapeutic effects in models of Parkinson's disease are attributed to the stimulation of postsynaptic dopamine D2 receptors within the brain's caudate-putamen system, which plays a crucial role in motor control.[3][4] By mimicking the action of dopamine, this compound helps to alleviate the motor deficits associated with dopamine depletion.[5][6]
Pharmacokinetic Profile Across Species
The pharmacokinetic properties of this compound exhibit notable differences across various animal species. A summary of key parameters is presented in the table below.
| Parameter | Rat | Monkey (Cynomolgus) | Human |
| Peak Plasma Concentration (Tmax) | ~1-2 hours | ~1-2 hours | ~1-2 hours[4] |
| Elimination Half-life (t½) | ~0.5 hours[5][7] | ~1.3 hours (initial phase), 5-11 hours (second phase)[5][7] | ~6 hours[4][8] |
| Metabolism | Primarily via hydroxylation of the aromatic ring.[7][9] | Primarily via N-depropylation.[7][9] | Primarily via N-depropylation by CYP1A2.[10] |
| Bioavailability | High oral absorption (~94%).[5][7] | High oral absorption (~94%).[5][7] | ~50% (due to first-pass metabolism).[10] |
Efficacy in Animal Models of Parkinson's Disease
This compound has been extensively evaluated in rodent and primate models of Parkinson's disease, demonstrating significant efficacy in reversing motor deficits. The following table summarizes the effective doses (ED50) of this compound in various behavioral tests.
| Animal Model | Behavioral Test | This compound ED50 (mg/kg) | Reference |
| 6-OHDA-lesioned Rat | Contralateral turning behavior | 20.17 | [3][11] |
| Reserpine-induced Catalepsy (Mouse) | Reversal of catalepsy | 18.55 | [3][11] |
| VMT-lesioned Monkey | Reduction of tremor | 0.18 | [3][11] |
Interestingly, this compound was found to be more potent in the primate model compared to the rodent models.[3][11]
Experimental Protocols
Detailed methodologies for the key animal models cited in this guide are provided below.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model induces a unilateral lesion of the nigrostriatal dopamine pathway, leading to motor asymmetry.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane.[12]
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A midline scalp incision is made to expose the skull. A small burr hole is drilled over the injection site.[12]
-
6-OHDA Injection: A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is slowly infused into the medial forebrain bundle (MFB) or the striatum.[12][13][14]
-
Behavioral Assessment: Two to three weeks post-surgery, rotational behavior is assessed following an injection of a dopamine agonist like apomorphine. A significant number of contralateral rotations confirms a successful lesion.[12]
MPTP Primate Model of Parkinson's Disease
This model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms in primates.
-
Animal Selection: Various primate species can be used, including macaques and marmosets.[1][15]
-
MPTP Administration: MPTP is typically administered via systemic injection (intramuscular or intravenous) or through intracarotid artery infusion.[16][17] Dosing regimens vary depending on the species and the desired severity of the parkinsonian syndrome.[15]
-
Behavioral Monitoring: Animals are closely monitored for the development of parkinsonian signs such as bradykinesia, rigidity, tremor, and postural instability using established rating scales.[9][17]
-
Drug Efficacy Testing: Once a stable parkinsonian state is achieved, the efficacy of antiparkinsonian drugs like this compound can be evaluated by observing the improvement in motor function.[9]
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's signaling pathway via D2/D3 receptor agonism.
Caption: Experimental workflow for testing this compound in the 6-OHDA rat model.
Caption: Logical relationship between this compound administration and its therapeutic effect.
References
- 1. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Disposition of this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. Primate MPTP model [bio-protocol.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 14. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson’s disease evaluated with multimodal MRI | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. A non-human primate model for stable chronic Parkinson's disease induced by MPTP administration based on individual behavioral quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ropinirole and Bromocriptine on Dopamine Receptor Signaling
For Immediate Release
This publication provides a detailed comparative analysis of two prominent dopamine agonists, Ropinirole and Bromocriptine, with a specific focus on their interactions with and signaling through dopamine receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their receptor binding affinities, functional potencies, and downstream signaling effects. The information presented is supported by experimental data and detailed methodologies to aid in further research and development.
Introduction
This compound, a non-ergoline dopamine agonist, and Bromocriptine, an ergot derivative, are both widely utilized in the management of Parkinson's disease and other dopamine-related disorders.[1] While both drugs primarily target D2-like dopamine receptors, their distinct chemical structures lead to differences in receptor selectivity, functional activity, and downstream signaling pathway engagement.[2] Understanding these differences is crucial for elucidating their specific therapeutic effects and side-effect profiles. This guide provides a side-by-side comparison of their pharmacological properties at dopamine receptors.
Mechanism of Action and Receptor Selectivity
This compound is recognized for its high affinity for the D2 and D3 dopamine receptors, with a notable selectivity for the D3 subtype.[1][2] In contrast, Bromocriptine is a potent D2-like receptor agonist that also exhibits partial antagonist activity at D1 dopamine receptors. The differential affinity for various dopamine receptor subtypes likely contributes to their unique clinical profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound and Bromocriptine at dopamine receptors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound (Ki, nM) | Bromocriptine (Ki, nM) |
| D1 | >10,000 | ~440 |
| D2 | - | ~8 |
| D3 | - | ~5 |
| D4 | - | ~290 |
| D5 | - | ~450 |
| Data for this compound's Ki values at specific D2-like subtypes were not available in a directly comparable format to Bromocriptine from the searched literature. Some studies indicate a high affinity of this compound for D2 and D3 receptors.[1] | ||
| [3] |
Table 2: Functional Potency at D2-like Receptors (pEC50)
| Receptor Subtype | This compound (pEC50) | Bromocriptine (pEC50) |
| D2 | 7.4 | Data not available |
| D3 | 8.4 | Data not available |
| D4 | 6.8 | Data not available |
| pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. Direct EC50 values for Bromocriptine in the same functional assay were not readily available in the searched literature, as some studies noted a slow onset of action that precluded accurate determination.[3][4] | ||
| [3] |
Signaling Pathway Analysis
Both this compound and Bromocriptine are known to signal through G-protein-dependent pathways, primarily via Gi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, their interaction with dopamine receptors can trigger G-protein-independent signaling cascades, such as those involving β-arrestin.
G-Protein Signaling Pathway
D2 Receptor G-protein Signaling Pathway.
β-Arrestin Recruitment Pathway
Recent studies have highlighted the role of β-arrestin in dopamine receptor signaling. Both this compound and Bromocriptine have been shown to act as partial agonists for the recruitment of β-arrestin2 to the D2 receptor. This pathway is involved in receptor desensitization and internalization, as well as initiating distinct downstream signaling events.
β-Arrestin Recruitment Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor of interest are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue.
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or Bromocriptine).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the cAMP signaling pathway.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine receptor of interest (typically D2-like receptors which couple to Gi/o) are cultured in multi-well plates.
-
Forskolin Stimulation: To measure the inhibitory effect of the dopamine agonists, adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound or Bromocriptine).
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP accumulation (EC50) is calculated to determine its potency.
β-Arrestin Recruitment Assay (BRET-based)
This assay quantifies the recruitment of β-arrestin to an activated G-protein coupled receptor.
Methodology:
-
Cell Transfection: HEK293 cells are co-transfected with constructs for the dopamine D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: The transfected cells are plated in multi-well plates.
-
Substrate Addition: Prior to agonist stimulation, the luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the test compound (this compound or Bromocriptine).
-
BRET Measurement: The plate is read on a microplate reader capable of detecting both the donor and acceptor emission wavelengths. The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates the recruitment of β-arrestin-YFP to the receptor-Rluc.
-
Data Analysis: The EC50 value for β-arrestin recruitment is determined by plotting the BRET ratio against the log of the agonist concentration.
Conclusion
This compound and Bromocriptine, while both effective dopamine agonists, exhibit distinct pharmacological profiles. This compound's selectivity for D2/D3 receptors contrasts with Bromocriptine's broader activity, which includes partial antagonism at D1 receptors. These differences in receptor interaction translate to variations in their downstream signaling, including their potency in G-protein activation and their efficacy as partial agonists in β-arrestin recruitment. The experimental protocols provided herein offer a framework for further investigation into the nuanced signaling mechanisms of these and other dopamine agonists, which is essential for the development of more targeted and effective therapeutics for neurological and endocrine disorders.
References
- 1. Dopamine Agonists and Pathologic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dopamine agonist with high D3 affinity, reduces proactive inhibition: A double-blind, placebo-controlled study in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ropinirole as a Positive Control for Novel Dopamine Agonist Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel dopamine agonists, the selection of an appropriate positive control is paramount for the validation and interpretation of screening assays. Ropinirole, a non-ergoline dopamine agonist, is frequently employed in this capacity due to its well-characterized pharmacological profile and clinical relevance in the treatment of Parkinson's disease and Restless Legs Syndrome. This guide provides a comprehensive comparison of this compound with other commonly used dopamine agonists, supported by experimental data and detailed methodologies for key screening assays.
Pharmacological Profile and Comparative Data
This compound exhibits a high affinity for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype.[1][2] Its activity as a full agonist at D2, D3, and D4 receptors makes it a versatile tool for a range of functional assays.[3] The following table summarizes the binding affinities (Ki) and functional potencies (EC50/pEC50) of this compound and alternative dopamine agonists, providing a quantitative basis for their comparison as positive controls.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Potency (pEC50) | Reference |
| This compound | D2 | 98,700 (using [3H]spiperone) | 304 ([35S]GTPγS) | 7.4 | [4][5] |
| D3 | - | - | 8.4 | [1][3] | |
| D4 | - | - | 6.8 | [1][3] | |
| Pramipexole | D2 (High affinity state) | 19 | - | - | [6][7] |
| D3 (High affinity state) | 9 | - | - | [6][7] | |
| Apomorphine | D2 | - | 35.1 | - | [8] |
| Sumanirole | D2 | 2 | 17-75 | - | [9][10] |
| D3 | 1,940 | - | - | [10] |
Signaling Pathways and Experimental Workflows
The activation of D2-like dopamine receptors by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein, leading to a decrease in cyclic AMP (cAMP) levels.[11] Additionally, agonist binding can trigger G-protein-independent signaling through the recruitment of β-arrestin. The choice of a screening assay often depends on which of these pathways is of interest.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascades.
Experimental Workflow for Dopamine Agonist Screening
Caption: A typical workflow for in vitro screening of novel dopamine agonists.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptors.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine receptor of interest in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test compound or this compound.
-
Incubation: Incubate the mixture at room temperature or 37°C for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters with a cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) of a dopamine agonist by quantifying the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate cells stably expressing the dopamine D2 receptor (e.g., CHO-K1 cells) in a multi-well plate and grow to a suitable confluency.[12][13]
-
Assay Buffer: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment: Pre-treat the cells with the assay buffer, followed by the addition of varying concentrations of the test compound or this compound.
-
Stimulation: Stimulate the cells with forskolin to activate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[13]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
[35S]GTPγS Binding Assay
Objective: To assess the activation of G-proteins by a dopamine agonist, providing a measure of its efficacy and potency.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the dopamine receptor as described for the radioligand binding assay.
-
Reaction Mixture: In a multi-well plate, combine the membranes, [35S]GTPγS, GDP (to ensure binding is agonist-dependent), and varying concentrations of the test compound or this compound in an assay buffer.[14][15]
-
Incubation: Incubate the mixture at 30°C for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with a cold buffer.
-
Detection: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Generate a dose-response curve by plotting the amount of bound [35S]GTPγS against the log concentration of the agonist to determine the EC50 and Emax values.[16]
β-Arrestin Recruitment Assay
Objective: To measure the ability of a dopamine agonist to induce the recruitment of β-arrestin to the activated receptor.
Methodology:
-
Cell Line: Use a cell line engineered to express the dopamine receptor fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter assay) or using BRET (Bioluminescence Resonance Energy Transfer) where the receptor is fused to a luciferase and β-arrestin to a fluorescent protein.[17][18][19]
-
Cell Plating: Seed the cells in a multi-well plate.
-
Compound Addition: Add varying concentrations of the test compound or this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for β-arrestin recruitment.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting luminescence or measure the BRET signal using a plate reader.
-
Data Analysis: Construct a dose-response curve by plotting the signal against the log concentration of the agonist to determine the EC50 value.
Conclusion
This compound serves as a robust and reliable positive control for the screening of novel dopamine agonists. Its well-defined selectivity and full agonist activity at D2-like receptors provide a solid benchmark for comparing the potency and efficacy of new chemical entities. The choice between this compound and other dopamine agonists, such as the D3-selective Pramipexole or the highly D2-selective Sumanirole, will depend on the specific aims of the screening campaign. By utilizing the standardized protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of the next generation of dopaminergic therapeutics.
References
- 1. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of this compound: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aminer.cn [aminer.cn]
- 8. researchgate.net [researchgate.net]
- 9. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Investigation of novel this compound analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative safety and tolerability of Ropinirole and other dopamine agonists in research animals
A comprehensive guide for researchers and drug development professionals on the preclinical safety profiles of Ropinirole, Pramipexole, Rotigotine, and Apomorphine in various animal models. This guide provides a detailed comparison of their tolerability, supported by quantitative data from key experimental studies, and outlines the methodologies employed in these assessments.
Dopamine agonists are a cornerstone in the management of Parkinson's disease and other neurological disorders. While their efficacy is well-established, their safety and tolerability profiles are critical considerations in drug development and preclinical research. This guide offers an objective comparison of the preclinical safety and tolerability of four key non-ergoline dopamine agonists: this compound, Pramipexole, Rotigotine, and Apomorphine, based on data from studies conducted in various research animals, including rats, mice, dogs, and non-human primates.
Key Safety and Tolerability Findings in Research Animals
The following tables summarize the key quantitative findings from preclinical safety and tolerability studies of this compound and other selected dopamine agonists. These data provide a comparative overview of the acute, sub-chronic, and chronic toxicity, as well as the reproductive and developmental effects observed in different animal models.
Acute Toxicity
| Dopamine Agonist | Animal Model | Route of Administration | LD50 | Citation |
| Apomorphine | Mice | Oral | 300 mg/kg | [1] |
| Apomorphine | Mice | Intraperitoneal | 160 mg/kg | [1] |
| Apomorphine | Mice | Intravenous | 56 mg/kg | [1] |
Chronic Toxicity and Carcinogenicity
| Dopamine Agonist | Animal Model | Duration | Dosing Regimen | Key Findings | Citation |
| Pramipexole | Rats | 2 years | 0.3, 2, and 8 mg/kg/day in diet | No significant increase in tumors. Testicular Leydig cell adenomas were observed in male rats at 2 and 8 mg/kg/day. | [2][3] |
| Pramipexole | Mice | 2 years | 0.3, 2, and 10 mg/kg/day in diet | No significant increase in tumors. | [2][3] |
| Pramipexole | Juvenile Rhesus Monkeys | 30 weeks | 0.1, 0.5, or 2.0 mg/kg/day orally | Decreased serum prolactin. Decreased heart rate at 0.5 and 2.0 mg/kg/day. | [4] |
| Apomorphine | Rats | 13 weeks | 0.8, 2, and 8 mg/kg/day subcutaneously | No adverse effects on reproductive parameters. | [5] |
| Apomorphine | Dogs | 6 months | 0.04, 0.1, or 0.4 mg/kg/day | No adverse effects on reproductive parameters. | [5] |
Reproductive and Developmental Toxicity
| Dopamine Agonist | Animal Model | Study Type | Dosing Regimen | Key Findings | Citation |
| Pramipexole | Rats | Fertility | 2.5 mg/kg/day | Prolonged estrus cycle and inhibited implantation. | [3] |
| Pramipexole | Rats | Embryo-fetal development | 1.5 mg/kg/day | High incidence of total resorption of embryos. | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed in preclinical safety studies is crucial for the interpretation of the results. Below are descriptions of the experimental protocols for key studies cited in this guide.
Chronic Toxicity and Carcinogenicity Study of Pramipexole in Rats
-
Objective: To assess the carcinogenic potential of Pramipexole when administered orally to rats for a two-year period.
-
Animal Model: Chbb:THOM rats.
-
Groups: Four groups of 50 male and 50 female rats each.
-
Dosing: Pramipexole was administered in the diet at doses of 0 (control), 0.3, 2, and 8 mg/kg/day.
-
Duration: 2 years.
-
Parameters Monitored:
-
Clinical observations: Daily checks for signs of toxicity.
-
Body weight and food consumption: Recorded weekly.
-
Hematology and clinical chemistry: Analyzed at terminal sacrifice.
-
Gross pathology: Complete necropsy performed on all animals.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, and all gross lesions from all animals.
-
30-Week Oral Toxicity Study of Pramipexole in Juvenile Rhesus Monkeys
-
Objective: To investigate the toxicity of orally administered Pramipexole in juvenile rhesus monkeys and to assess the reversibility of any observed effects.
-
Animal Model: Juvenile rhesus monkeys (22-24 months of age).
-
Groups: Four groups of 4 male and 4 female monkeys each.
-
Dosing: Pramipexole was administered orally once daily at doses of 0.0 (control), 0.1, 0.5, or 2.0 mg/kg.
-
Duration: 30 weeks of dosing followed by a 12-week recovery period.
-
Parameters Monitored:
-
Clinical observations: Daily.
-
Behavioral assessments: NCTR Operant Test Battery (OTB).
-
Cardiovascular monitoring: Blood pressure and heart rate.
-
Clinical pathology: Hematology, clinical chemistry, and urinalysis.
-
Hormone levels: Serum prolactin.
-
Ophthalmology.
-
Postmortem evaluations: Gross necropsy, organ weights, and histopathology, including neuropathology.
-
-
Citation: [4]
Reproductive Toxicity Studies of Apomorphine in Rats and Dogs
-
Objective: To assess the potential reproductive toxicity of Apomorphine in male rats and dogs.
-
Animal Models:
-
Rats: 13-week study and a male fertility study.
-
Dogs: 6-month study.
-
-
Dosing (Rats - 13-week study): Subcutaneous administration of 0 (vehicle), 0.8, 2, and 8 mg/kg/day.
-
Dosing (Rats - fertility study): Subcutaneous administration of 0, 0.2, 0.8, and 2 mg/kg/day to males for 4 weeks prior to and throughout cohabitation with untreated females.
-
Dosing (Dogs - 6-month study): 0.04, 0.1, or 0.4 mg/kg/day.
-
Parameters Monitored (Rats - fertility study):
-
Male reproductive endpoints: Testis and epididymis weights, sperm count, morphology, and motility.
-
Fertility index.
-
Female reproductive endpoints (mated with treated males): Number of fetuses, implantation sites, and corpora lutea.
-
-
Parameters Monitored (Dogs): Epididymal and prostate weight, and testicular and epididymal histology.
-
Citation: [5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways of dopamine agonists and a general workflow for preclinical safety and tolerability studies.
Discussion and Conclusion
The preclinical safety and tolerability profiles of this compound, Pramipexole, Rotigotine, and Apomorphine exhibit both similarities and differences across various animal models. As D2-like receptor agonists, they share common dopaminergic side effects. However, the specific nature and incidence of these effects can vary depending on the compound, dose, duration of treatment, and the animal species being studied.
Pramipexole has been extensively studied in long-term carcinogenicity bioassays in rodents, with no significant increase in tumors, although Leydig cell adenomas in male rats were noted, a finding often considered of limited relevance to humans.[2][3] Studies in juvenile monkeys have highlighted its effect on prolactin levels and cardiovascular parameters.[4] Apomorphine's acute toxicity has been characterized in mice, and its reproductive safety has been assessed in rats and dogs with no adverse findings at the tested doses.[1][5]
This guide provides a foundational overview for researchers. It is crucial to consult the primary literature for a complete understanding of the experimental context and a detailed interpretation of the findings. The provided data and protocols should aid in the design of future preclinical studies and contribute to a more comprehensive understanding of the safety profiles of these important therapeutic agents.
References
Safety Operating Guide
Proper Disposal of Ropinirole in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of ropinirole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as very toxic to aquatic organisms and its disposal is regulated.[1][2] Improper disposal, such as flushing down drains or discarding in regular trash, can lead to environmental contamination.[3][4][5] Therefore, this compound must be managed as a hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[6][7]
Hazard Profile of this compound
The following table summarizes the key hazard information for this compound, which dictates its handling and disposal requirements.
| Hazard Classification | Description | Source |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | [1] |
| Environmental Hazard | Considered an environmentally hazardous substance. | [2][7] |
| Transport Designation | UN3077, Environmentally hazardous substance, solid, n.o.s. (for disposal/transport). | [2][7] |
| RCRA Status | Must be evaluated against Resource Conservation and Recovery Act (RCRA) criteria for hazardous waste. | [4][8] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for safely managing and disposing of this compound waste generated in a laboratory. This includes pure this compound (crystals/powders), contaminated lab supplies, and non-hazardous contaminated materials.[9]
1. Waste Identification and Segregation:
-
Pure this compound Waste: Any expired, unused, or off-specification this compound powder or crystals must be treated as hazardous chemical waste.
-
Grossly Contaminated Materials: Items heavily contaminated with this compound, such as spill cleanup materials, should be disposed of as hazardous waste.[6]
-
Trace Contaminated Sharps: Needles, syringes, or other sharps contaminated with trace amounts of this compound must be placed in an approved, puncture-resistant sharps container designated for chemically contaminated sharps.[9]
-
Trace Contaminated Labware: Gloves, bench paper, and other disposable supplies with trace contamination should be collected in a designated hazardous waste container.[9]
2. Personal Protective Equipment (PPE):
3. Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[1][9]
-
Label the waste container clearly with "Hazardous Waste" and the specific chemical name, "this compound."[9]
-
Store the sealed waste container in a designated Satellite Accumulation Area within or near the laboratory, away from incompatible materials like strong oxidizing agents.[1][6][9]
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [3][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9][10]
-
The EHS department will manage the transfer of the waste to a licensed hazardous waste disposal company for final treatment, typically via incineration.[8][10]
5. Spill Management:
-
In case of a spill, prevent further leakage if it is safe to do so.[6]
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1]
-
For solutions, absorb the spill with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[6]
-
Decontaminate the surface by scrubbing with alcohol.[6]
-
Dispose of all contaminated cleanup materials as hazardous waste.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory environment.
Caption: Workflow for this compound Waste Segregation and Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. danielshealth.com [danielshealth.com]
- 9. odu.edu [odu.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ropinirole
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, the safe handling of active compounds is paramount. For scientists and professionals working with Ropinirole, a potent dopamine agonist used in the management of Parkinson's disease and restless legs syndrome, a clear and immediate understanding of safety protocols is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, procedural information on the personal protective equipment (PPE) for handling this compound, alongside operational and disposal plans to ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
When handling this compound, particularly in its powdered form, the primary routes of occupational exposure are inhalation, ingestion, and skin contact.[1][2] Adherence to the following PPE guidelines is critical to minimize risk.
Engineering Controls: Before relying on personal protective equipment, appropriate engineering controls should be in place. This includes the use of process enclosures, local exhaust ventilation, or other containment systems to maintain airborne levels below recommended exposure limits.[1] A site-specific risk assessment is crucial to determine the most effective engineering controls.[1]
Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear protective gloves. Recommended materials include PVC, neoprene, nitrile, or vinyl.[1] It is good practice to change gloves regularly and immediately if they become contaminated, torn, or punctured.
-
Eye and Face Protection: Safety glasses with side shields are recommended to prevent eye contact.[1][2]
-
Skin and Body Protection: Wear suitable protective clothing or a lab coat to prevent skin contact.[1][2] For tasks with a higher risk of contamination, impervious clothing may be necessary.[2]
-
Respiratory Protection: If engineering controls are insufficient to control airborne dust or aerosols, a suitable respirator should be used.[1][2] The type of respirator will depend on the potential exposure levels and should be selected in accordance with established respiratory protection programs.
Quantitative Hazard Data for this compound
A comprehensive understanding of a compound's hazardous properties is essential for a robust safety plan. The following table summarizes key quantitative data for this compound hydrochloride.
| Hazard Parameter | Value | Source |
| Acute Oral Toxicity (LD50) | 396 mg/kg (rat) | [3] |
| Aquatic Toxicity (LC50) | 0.394 mg/L/96h (Pimephales promelas) | [4] |
| Occupational Exposure Limits (OEL) | No specific OELs have been established by major regulatory bodies.[2][4] In the absence of a specific OEL, internal limits should be set based on the substance's toxicological profile. | N/A |
Note: The absence of established Occupational Exposure Limits necessitates a conservative approach to control measures to minimize any potential for exposure.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety during the handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is classified as very toxic to aquatic life with long-lasting effects.[3][4]
Waste Segregation and Disposal:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.[1][2]
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be disposed of as hazardous waste in accordance with institutional protocols.
Always consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. Chemical waste generators must comply with local, regional, and national hazardous waste regulations.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water.[1] Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spills: Evacuate the area. For small spills of solid material, carefully sweep up and place in a suitable container for disposal, avoiding dust generation.[4] For larger spills, or any spill of a solution, absorb with an inert material and place in a hazardous waste container. Ensure adequate ventilation.[2]
By adhering to these safety protocols, researchers can confidently handle this compound while ensuring their personal safety and the integrity of their work environment. This commitment to safety is the foundation of innovative and responsible science.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
